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(S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Cat. No.: B599917
CAS No.: 183665-57-8
M. Wt: 289.375
InChI Key: JTBHSDQWSCKSRZ-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral Evans auxiliary, a fundamental tool in modern asymmetric synthesis for the enantioselective construction of complex molecules. This compound is specifically designed to facilitate the installation of the heptanoyl moiety with high diastereocontrol. Its primary research value lies in its ability to direct stereochemistry in key carbon-carbon bond-forming reactions, most notably the Evans aldol reaction, where it enables the synthesis of syn-aldol adducts with predictable and high stereoselectivity. The mechanism involves the oxazolidinone carbonyl coordinating to the enolate metal center, forming a rigid chelate that presents one face of the enolate to the electrophile, thereby dictating the stereochemical outcome of the reaction. This auxiliary is extensively used in the total synthesis of natural products and pharmaceuticals for the preparation of stereodefined fragments, such as polyketide chains. After serving its stereodirecting purpose, the auxiliary can be cleaved under mild conditions, such as lithium peroxide oxidation or other transesterification methods, to yield the desired chiral carboxylic acid, alcohol, or other derivatives without racemization. Its application is critical in medicinal chemistry for exploring structure-activity relationships and in method development for creating new catalytic and stoichiometric asymmetric processes. According to a recent publication, such chiral oxazolidinones continue to be indispensable in the synthesis of biologically active compounds, highlighting their enduring relevance in synthetic organic chemistry (source: https://www.sciencedirect.com/science/article/abs/pii/S0040403920301137).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B599917 (S)-4-Benzyl-3-heptanoyloxazolidin-2-one CAS No. 183665-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHSDQWSCKSRZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735423
Record name (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183665-57-8
Record name (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core functionalities of this chiral auxiliary and its role in modern asymmetric synthesis.

Core Chemical Properties

This compound is a member of the Evans chiral auxiliaries class, which are instrumental in stereocontrolled synthesis. While specific experimental data for the heptanoyl derivative is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, (S)-4-Benzyl-2-oxazolidinone, and its other N-acyl analogues.

Physical Properties

The physical characteristics of this compound are summarized below, with some values predicted based on trends observed in homologous compounds.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃Calculated
Molecular Weight 289.37 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc)Inferred

For comparison, the properties of the parent auxiliary and its shorter-chain acyl derivatives are provided in the following table.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(S)-4-Benzyl-2-oxazolidinoneC₁₀H₁₁NO₂177.2086-88[1]
(S)-4-Benzyl-3-propionyl-2-oxazolidinoneC₁₃H₁₅NO₃233.2644-46[2]
(S)-4-Benzyl-3-butyryloxazolidin-2-oneC₁₄H₁₇NO₃247.29Not available[3]
Spectroscopic Data

Expected ¹H NMR (CDCl₃):

  • ~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ~4.60-4.80 ppm (m, 1H): Methine proton of the oxazolidinone ring (CH-CH₂Ph).

  • ~4.10-4.30 ppm (m, 2H): Methylene protons of the oxazolidinone ring (O-CH₂).

  • ~2.80-3.40 ppm (m, 2H): Methylene protons of the benzyl group (CH₂Ph).

  • ~2.80-3.00 ppm (t, 2H): Methylene protons alpha to the carbonyl of the heptanoyl group.

  • ~1.60-1.80 ppm (p, 2H): Methylene protons beta to the carbonyl.

  • ~1.20-1.40 ppm (m, 6H): Remaining methylene protons of the heptanoyl chain.

  • ~0.80-1.00 ppm (t, 3H): Terminal methyl protons of the heptanoyl group.

Expected ¹³C NMR (CDCl₃):

  • ~173-175 ppm: Carbonyl carbon of the heptanoyl group.

  • ~153-155 ppm: Carbonyl carbon of the oxazolidinone ring.

  • ~135-137 ppm: Quaternary aromatic carbon.

  • ~127-130 ppm: Aromatic carbons.

  • ~65-67 ppm: Methylene carbon of the oxazolidinone ring (O-CH₂).

  • ~55-57 ppm: Methine carbon of the oxazolidinone ring (CH-N).

  • ~37-39 ppm: Methylene carbon of the benzyl group.

  • ~35-45 ppm: Methylene carbons of the heptanoyl chain.

  • ~13-15 ppm: Terminal methyl carbon of the heptanoyl chain.

Expected IR (KBr):

  • ~1780-1790 cm⁻¹: C=O stretch of the oxazolidinone ring.

  • ~1690-1710 cm⁻¹: C=O stretch of the N-heptanoyl group.

  • ~1350-1390 cm⁻¹: N-C=O stretch.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretch.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric alkylation reaction, followed by the cleavage of the chiral auxiliary.

Synthesis of this compound

This protocol describes the N-acylation of (S)-4-Benzyl-2-oxazolidinone. A common method involves deprotonation of the oxazolidinone followed by reaction with an acylating agent.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Heptanoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

  • Heptanoyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from this compound.

Materials:

  • This compound

  • Strong base (e.g., LDA, NaHMDS, or LiHMDS)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (1.1 eq.) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • The alkylating agent (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.

  • The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[4][5]

Materials:

  • N-acylated oxazolidinone product from the alkylation step

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • The N-acylated oxazolidinone (1.0 eq.) is dissolved in a mixture of THF and water (typically 3:1 or 4:1) and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).

  • The reaction mixture is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 20 minutes.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl.

  • The resulting chiral carboxylic acid is extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the product. The chiral auxiliary can often be recovered from the aqueous layer.

Key Applications in Asymmetric Synthesis

This compound, as an Evans auxiliary, is primarily used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[6]

Common applications include:

  • Asymmetric Aldol Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with a high degree of stereocontrol.

  • Asymmetric Alkylation: As detailed in the protocol above, these auxiliaries enable the enantioselective introduction of alkyl groups alpha to a carbonyl group.[6]

  • Asymmetric Michael Additions: The enolates can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: N-enoyl oxazolidinones can act as chiral dienophiles.

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the workflow and underlying principles of using this compound in asymmetric synthesis.

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_reaction Asymmetric Reaction cluster_cleavage Auxiliary Cleavage start (S)-4-Benzyl-2-oxazolidinone acyl Acylation with Heptanoyl Chloride start->acyl product This compound acyl->product enolate Enolate Formation (Base) product->enolate alkylation Alkylation (Electrophile) enolate->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer cleavage Cleavage (e.g., LiOH/H₂O₂) diastereomer->cleavage final_product Enantiomerically Pure Carboxylic Acid cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Asymmetric Synthesis Workflow using an Evans Auxiliary.

stereocontrol_mechanism cluster_enolate Chelated Enolate Intermediate cluster_electrophile Electrophile Approach cluster_product Stereoselective Product Formation enolate Z-Enolate with Chelating Metal (M) benzyl Bulky Benzyl Group (Steric Shield) approach Approaches from the Less Hindered Face electrophile Electrophile (E⁺) electrophile->approach product Single Diastereomer Formed Preferentially approach->product  Stereocontrolled C-C Bond Formation

References

Spectroscopic and Synthetic Guide to (S)-4-Benzyl-3-acyl-2-oxazolidinones: A Focus on the Heptanoyl Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

The synthesis of this compound is typically achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone. This method is a standard procedure in organic synthesis, valued for its efficiency and high yields.

Experimental Protocol: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol can be adapted for the synthesis of this compound by substituting heptanoyl chloride for the generic acyl chloride.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Heptanoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • To this cooled solution, n-butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C to ensure complete deprotonation.

  • Heptanoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for one hour and then allowed to warm to room temperature over approximately two hours.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired this compound.

Spectroscopic Data

As a proxy for this compound, the following tables summarize the spectroscopic data for (S)-4-benzyl-3-acetyloxazolidin-2-one.[1] The interpretation of the spectra for the heptanoyl derivative should be analogous, with expected additional signals in the aliphatic region of the NMR spectra corresponding to the heptanoyl chain.

Table 1: ¹H NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.36 - 7.20m5H, Aromatic
4.68m1H, CH-N
4.21t8.91H, O-CH₂
4.15dd8.9, 3.01H, O-CH₂
3.30dd13.4, 3.31H, Ph-CH₂
2.78dd13.4, 9.61H, Ph-CH₂
2.58s3H, CO-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one[1]
Chemical Shift (δ) ppmAssignment
170.2C=O (acetyl)
153.4C=O (oxazolidinone)
135.3Aromatic (quaternary)
129.4Aromatic
128.9Aromatic
127.3Aromatic
66.1O-CH₂
55.1CH-N
37.8Ph-CH₂
23.7CO-CH₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
Wavenumber (cm⁻¹)Assignment
~1780C=O stretch (oxazolidinone)
~1700C=O stretch (acetyl)
~1370C-N stretch
~1210C-O stretch
Table 4: Mass Spectrometry Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
m/zAssignment
219.09[M]⁺

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of (S)-4-benzyl-3-acyl-2-oxazolidinones.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start (S)-4-Benzyl-2-oxazolidinone deprotonation Deprotonation with n-BuLi in THF at -78°C start->deprotonation acylation Acylation with Heptanoyl Chloride deprotonation->acylation workup Aqueous Workup (NH4Cl) and Extraction acylation->workup purification Silica Gel Chromatography workup->purification product This compound purification->product nmr 1H and 13C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. This compound is a key chiral auxiliary and intermediate in asymmetric synthesis, making a thorough understanding of its spectral characteristics essential for reaction monitoring, quality control, and structural verification in drug development and chemical research.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, this guide presents a comprehensive characterization based on the known spectral data of its constituent parts and closely related analogues, such as the N-propionyl and N-butyryl derivatives. The data for the heptanoyl chain is predicted based on established NMR principles.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Oxazolidinone Core & Benzyl Group
H-4~4.6 - 4.7m1H
H-5a~4.2 - 4.3dd1HJ ≈ 9.0, 3.0
H-5b~4.1 - 4.2t1HJ ≈ 9.0
H-6a~3.2 - 3.3dd1HJ ≈ 13.5, 3.0
H-6b~2.7 - 2.8dd1HJ ≈ 13.5, 9.5
Aromatic (H-Ar)~7.2 - 7.4m5H
Heptanoyl Chain
H-2' (α-CH₂)~2.9 - 3.0t2HJ ≈ 7.5
H-3' (β-CH₂)~1.6 - 1.7quint2HJ ≈ 7.5
H-4', H-5', H-6' (γ,δ,ε-CH₂)~1.2 - 1.4m6H
H-7' (ω-CH₃)~0.8 - 0.9t3HJ ≈ 7.0

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

  • The acquisition parameters are typically set as follows:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 90°

    • Spectral Width: 10-12 ppm

    • Temperature: 298 K

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the peaks is performed to determine the relative number of protons.

  • Peak multiplicities and coupling constants are measured.

Mandatory Visualization

molecular_structure cluster_mol C1 O C3 N C4 C C1->C4 C2 O C5 C C3->C5 C8 C=O C3->C8 C4->C3 C5->C2 C6 C C5->C6 C4_H H-5a, H-5b C5_H H-4 C7 Phenyl C6->C7 C6_Hs H-6a, H-6b C9 C C8->C9 C10 C C9->C10 C9_Hs H-2' C11 C C10->C11 C10_Hs H-3' C12 C C11->C12 C11_Hs H-4' C13 C C12->C13 C12_Hs H-5' C14 C C13->C14 C13_Hs H-6' C14_Hs H-7'

Figure 1: Structure of this compound with proton labeling.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference integration Peak Integration reference->integration analysis Assign Peaks & Measure J integration->analysis

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

An In-depth Technical Guide to the 13C NMR of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a key chiral auxiliary derivative used in asymmetric synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on the known chemical shifts of the (S)-4-benzyl-2-oxazolidinone backbone and the heptanoyl acyl chain. This guide also outlines a standard experimental protocol for acquiring 13C NMR data and illustrates the general workflow of employing such chiral auxiliaries in stereoselective chemical transformations.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated by combining experimental data from the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with typical chemical shifts observed for a heptanoyl group. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm)Description
C1~173.5Heptanoyl carbonyl
C2~153.2Oxazolidinone carbonyl
C3~134.8Phenyl quaternary carbon
C4, C8~129.4Phenyl ortho carbons
C5, C7~128.9Phenyl meta carbons
C6~127.3Phenyl para carbon
C9~66.1Oxazolidinone CH2-O
C10~55.2Oxazolidinone chiral CH
C11~37.8Benzyl CH2
C12~34.5Heptanoyl α-CH2
C13~31.4Heptanoyl γ-CH2
C14~28.8Heptanoyl δ-CH2
C15~24.9Heptanoyl β-CH2
C16~22.4Heptanoyl ε-CH2
C17~13.9Heptanoyl terminal CH3

Note: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring the 13C NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of the solid this compound.[1]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[2] CDCl3 is a common choice for nonpolar organic compounds.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2]

  • If desired, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent for precise chemical shift referencing (0 ppm).[1]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[2]

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[2]

  • Tune and match the probe for the 13C nucleus to ensure optimal signal detection.[2]

  • Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

    • Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and preventing saturation of quaternary carbons.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax, though longer delays may be needed for quantitative analysis of quaternary carbons.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Initiate the data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm) to its known chemical shift.

  • Integrate the peaks if relative peak areas are of interest, although routine 13C NMR is generally not quantitative.

  • Identify and label the chemical shifts of the peaks.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the general workflow for its application in asymmetric synthesis.

molecular_structure cluster_oxazolidinone This compound C1 C1(O) N N C1->N O1 O C1->O1 C2 C2(O) O2 O C2->O2 O3 O C2->O3 C3 C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C3 C9 C9(O) C10 C10(H) C9->C10 C11 C11(H2) C10->C11 C10->N C11->C3 C12 C12(H2) C12->C1 C13 C13(H2) C13->C12 C14 C14(H2) C14->C13 C15 C15(H2) C15->C14 C16 C16(H2) C16->C15 C17 C17(H3) C17->C16 N->C2 O3->C9

Caption: Molecular structure of this compound with numbered carbons.

asymmetric_synthesis_workflow start Start: Prochiral Substrate (e.g., Heptanoic Acid) acylation Step 1: Acylation (Formation of N-Acyloxazolidinone) start->acylation auxiliary Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) auxiliary->acylation enolate Step 2: Enolate Formation (Deprotonation with a base) acylation->enolate alkylation Step 3: Diastereoselective Reaction (e.g., Alkylation, Aldol) enolate->alkylation product_aux Chiral Product-Auxiliary Adduct alkylation->product_aux cleavage Step 4: Auxiliary Cleavage (e.g., Hydrolysis, Reductive Cleavage) product_aux->cleavage final_product Final Chiral Product cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle Recycle

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

References

In-depth Technical Guide on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one: Current Understanding of its Role in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary, a class of compounds integral to the field of asymmetric synthesis. This guide addresses the current scientific understanding of this specific molecule. However, a comprehensive review of publicly available scientific literature and databases reveals that the primary role of this compound is in facilitating stereoselective chemical reactions. There is a notable absence of published research detailing a specific "mechanism of action" in a biological or pharmacological context, such as signal transduction pathway modulation or direct enzymatic inhibition. This document summarizes its established function and provides context based on related oxazolidinone structures.

Core Function: A Chiral Auxiliary in Asymmetric Synthesis

The primary and well-documented role of this compound and its analogues is to serve as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another.

The general workflow for the use of a chiral auxiliary like this compound is as follows:

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate C Covalent Bonding A->C B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., alkylation, aldol reaction) C->D E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

Caption: General workflow for using a chiral auxiliary.

The benzyl group at the 4-position of the oxazolidinone ring creates a rigid, chiral environment. When the heptanoyl group is attached at the 3-position, it can adopt a specific conformation that sterically hinders one face of the molecule. This steric hindrance directs incoming reagents to the opposite face, resulting in a high degree of stereoselectivity in the product. After the desired transformation, the chiral auxiliary is cleaved and can often be recovered for reuse.

Potential Biological Activity: Inferences from Structurally Related Oxazolidinones

While no direct mechanism of action has been published for this compound, the broader class of oxazolidinones has been investigated for biological activity, most notably as antibacterial agents. For instance, novel benzazepine oxazolidinones have been synthesized and evaluated for their antibacterial properties against various clinically relevant organisms.[1] These compounds typically function by inhibiting bacterial protein synthesis.

It is important to note that these antibacterial oxazolidinones possess significantly different structural features compared to simple acyloxazolidinones like the one . The therapeutic agents are more complex molecules designed to interact with specific biological targets.

Synthesis of (S)-4-Benzyl-3-acyl-oxazolidin-2-ones

The synthesis of compounds like this compound is well-established in the field of organic chemistry. Typically, it involves the acylation of (S)-4-benzyl-2-oxazolidinone. A general synthetic patent describes a method for preparing (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can be adapted for the heptanoyl derivative.[2][3] The process generally involves reacting the starting amino acid to form an amino alcohol, which is then cyclized and acylated.[2][3]

Physicochemical Properties

While specific experimental data for the heptanoyl derivative is scarce, data for similar compounds are available. These properties are crucial for its application in chemical synthesis, particularly regarding solubility and reactivity.

Table 1: Physicochemical Properties of Structurally Related (S)-4-Benzyl-3-acyloxazolidin-2-ones

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinoneC12H13NO3219.24132836-66-9[4]
(S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinoneC13H15NO3233.26101711-78-8[5]
(S)-4-benzyl-3-butyryloxazolidin-2-oneC14H17NO3247.29112459-79-7[6]
(S)-4-Benzyl-3-pentanoyloxazolidin-2-oneC15H19NO3261.32143868-89-7[7]
(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-oneC16H21NO3275.34113543-30-9[8]

Conclusion

The current body of scientific evidence firmly establishes this compound as a tool for asymmetric synthesis. Its "mechanism of action" is in the realm of stereochemical control in chemical reactions, rather than in biological pathway modulation. While the broader oxazolidinone class includes potent antibiotics, there is no data to suggest that this specific, simple acyloxazolidinone possesses a similar pharmacological profile. Future research may explore the biological activities of such compounds, but at present, its role is confined to the domain of synthetic organic chemistry. Professionals in drug development should view this compound as a potential starting material or synthetic tool rather than a bioactive agent with a defined mechanism of action.

References

An In-depth Technical Guide to the Evans Chiral Auxiliary: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the Evans chiral auxiliary, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, for researchers, scientists, and professionals in drug development. It covers the synthesis, properties, and application of this auxiliary in asymmetric synthesis, with a focus on providing detailed experimental protocols and structured data.

Core Properties

This compound is a member of the Evans family of chiral auxiliaries, which are instrumental in stereocontrolled synthesis. The foundational chiral scaffold is derived from the amino acid (S)-phenylalanine. The heptanoyl group is introduced to facilitate stereoselective enolization and subsequent alkylation or aldol reactions. While specific experimental data for the heptanoyl derivative is not widely published, its properties can be extrapolated from the well-characterized parent oxazolidinone and other acylated analogues.

Table 1: Physical and Chemical Properties of the Parent Chiral Auxiliary and a Related Acyl Derivative

Property(S)-4-Benzyl-2-oxazolidinone(S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
CAS Number 90719-32-7[1][2]101711-78-8
Molecular Formula C₁₀H₁₁NO₂[3]C₁₃H₁₅NO₃
Molecular Weight 177.20 g/mol [3]233.26 g/mol
Appearance Off-white powder/solid[1][2]-
Melting Point 87-90 °C[1][2]44-46 °C[4]
Optical Rotation [α]20/D −63°, c = 1 in chloroform[α]20/D +97°, c = 1 in ethanol[4]

Synthesis

The synthesis of this compound is a two-step process starting from the commercially available (S)-4-Benzyl-2-oxazolidinone. The first step is the deprotonation of the oxazolidinone nitrogen, followed by acylation with heptanoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard acylation procedures for Evans auxiliaries.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Heptanoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add heptanoyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification A (S)-4-Benzyl-2-oxazolidinone B Lithium Enolate Intermediate A->B 1. n-BuLi, THF, -78°C C This compound B->C 2. Heptanoyl Chloride D Reaction Mixture E Quench (NH4Cl) D->E F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Synthetic workflow for the preparation of the title compound.

Application in Asymmetric Aldol Reactions

This compound is primarily used to direct the stereochemical outcome of aldol reactions. The bulky benzyl group effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.

General Mechanism of a Titanium-Mediated Aldol Reaction

The most common procedure involves the formation of a titanium enolate, which then reacts with an aldehyde. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state.

G cluster_mechanism Titanium-Mediated Aldol Reaction Pathway Aux This compound Enolate Titanium Enolate Aux->Enolate TiCl4, DIPEA TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde R-CHO Aldehyde->TransitionState Adduct Aldol Adduct TransitionState->Adduct Product Chiral β-Hydroxy Carbonyl Adduct->Product Hydrolysis

References

The Stereochemical Influence of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral molecule widely utilized in asymmetric synthesis as a derivative of the well-established Evans' chiral auxiliaries. These auxiliaries are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. The inherent chirality of the oxazolidinone ring, derived from the readily available amino acid (S)-phenylalanine, provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. This technical guide details the synthesis, stereochemical control, and application of this compound, providing researchers with the necessary data and protocols for its effective use in the laboratory.

Core Principles of Chirality Control

The fundamental principle behind the use of this compound lies in its ability to direct the approach of incoming reagents to one face of the enolate derived from the heptanoyl group. The bulky benzyl group at the stereogenic center of the oxazolidinone ring effectively shields one face of the molecule, forcing electrophiles to attack from the less sterically hindered side. This results in a highly predictable and diastereoselective chemical transformation.

The stereochemical outcome is primarily dictated by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium hexamethyldisilazide (NaHMDS). The metal cation coordinates to both the carbonyl oxygen of the heptanoyl group and the oxygen of the oxazolidinone ring, locking the conformation. This rigid structure ensures that the benzyl group effectively blocks the si-face of the enolate, leading to preferential attack of an electrophile on the re-face.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound and its subsequent use in a diastereoselective alkylation reaction involves a three-step process: synthesis of the chiral auxiliary, acylation with the desired acyl group, and the stereoselective reaction followed by cleavage of the auxiliary.

Synthesis of (S)-4-Benzyl-2-oxazolidinone

The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is synthesized from the natural amino acid L-phenylalanine. The process involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

  • Reduction of L-phenylalanine: L-phenylalanine is reduced to (S)-2-amino-3-phenyl-1-propanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.

  • Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using various reagents, including diethyl carbonate with a catalytic amount of sodium ethoxide, or by reaction with phosgene or a phosgene equivalent like triphosgene. The reaction with diethyl carbonate is often preferred for its lower toxicity. The mixture is heated to drive the reaction to completion.

  • Purification: The crude product is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Acylation with Heptanoyl Chloride

The chiral auxiliary is then acylated to attach the heptanoyl group. This is a crucial step to set up the system for the desired stereoselective reaction.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: (S)-4-Benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the nitrogen of the oxazolidinone, forming the lithium salt.

  • Acylation: Heptanoyl chloride is then added slowly to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing for the complete formation of the N-acyl oxazolidinone.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound. A representative procedure for a similar acylation using 3-methylbutanoyl chloride reported a yield of 85%.[1]

Diastereoselective Alkylation and Auxiliary Cleavage

With the acylated chiral auxiliary in hand, the key diastereoselective reaction can be performed. The following is a general protocol for an alkylation reaction, which can be adapted for various electrophiles.

Experimental Protocol: Diastereoselective Alkylation and Cleavage

  • Enolate Formation: this compound is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) is added to generate the (Z)-enolate.

  • Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Auxiliary Cleavage: The chiral auxiliary is typically removed under mild conditions to avoid racemization of the newly formed stereocenter. A common and effective method is cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2] This selectively cleaves the exocyclic amide bond to yield the chiral carboxylic acid and the recovered chiral auxiliary.

  • Purification: The desired chiral product is separated from the recovered chiral auxiliary by extraction and/or chromatography. The chiral auxiliary can often be recovered in high yield and reused.

Data Presentation

Table 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone and its Acylated Derivatives

CompoundStarting MaterialKey ReagentsSolventYield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneL-phenylalanineLiAlH₄, Diethyl CarbonateTHF~80-90[3]
(S)-4-Benzyl-3-propionyl-2-oxazolidinone(S)-4-Benzyl-2-oxazolidinonePropionyl chloride, n-BuLiTHF>95[3]
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one(S)-4-Benzyl-2-oxazolidinone3-Methylbutanoyl chloride, TEATHF85[1]

Table 2: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-2-oxazolidinone

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylAllyl iodideNaHMDS98:285N/A
AcetylBenzyl bromideLDA>99:191N/A

Table 3: Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone and a Representative N-Acyl Derivative

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
(S)-4-Benzyl-2-oxazolidinone7.38-7.20 (m, 5H), 5.50 (br s, 1H), 4.45-4.38 (m, 1H), 4.20-4.10 (m, 2H), 3.35 (dd, 1H), 2.80 (dd, 1H)158.9, 137.5, 129.3, 128.8, 126.8, 69.8, 57.2, 40.1[4]
(S)-3-Acetyl-4-benzyl-2-oxazolidinone7.35-7.19 (m, 5H), 4.75-4.68 (m, 1H), 4.25-4.15 (m, 2H), 3.30 (dd, 1H), 2.75 (dd, 1H), 2.55 (s, 3H)170.1, 153.5, 135.3, 129.4, 128.9, 127.3, 66.1, 55.2, 37.8, 23.6[5]

Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.

Synthesis_of_Auxiliary cluster_0 Synthesis of (S)-4-Benzyl-2-oxazolidinone L_Phe L-Phenylalanine Amino_Alcohol (S)-2-Amino-3-phenyl-1-propanol L_Phe->Amino_Alcohol 1. LiAlH₄, THF Auxiliary (S)-4-Benzyl-2-oxazolidinone Amino_Alcohol->Auxiliary 2. (EtO)₂CO, NaOEt

Figure 1: Synthetic pathway for (S)-4-benzyl-2-oxazolidinone.

Acylation cluster_1 Acylation of the Chiral Auxiliary Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylated_Auxiliary This compound Auxiliary->Acylated_Auxiliary 1. n-BuLi, THF, -78 °C 2. Heptanoyl chloride

Figure 2: N-Acylation of the chiral auxiliary with heptanoyl chloride.

Stereoselective_Alkylation cluster_2 Mechanism of Stereochemical Control Start This compound Enolate Chelated (Z)-Enolate Start->Enolate NaHMDS, THF, -78 °C Transition_State Transition State (re-face attack) Enolate->Transition_State Electrophile (E⁺) Product Alkylated Product (High Diastereoselectivity) Transition_State->Product

Figure 3: Signaling pathway for diastereoselective alkylation.

Cleavage_Workflow cluster_3 Auxiliary Cleavage and Product Isolation Alkylated_Product Alkylated N-Acyl Oxazolidinone Cleavage_Step Cleavage (LiOH, H₂O₂) Alkylated_Product->Cleavage_Step Mixture Product Mixture Cleavage_Step->Mixture Separation Separation Mixture->Separation Final_Product Chiral Carboxylic Acid Separation->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Separation->Recovered_Auxiliary

Figure 4: Experimental workflow for auxiliary cleavage.

Conclusion

This compound serves as a powerful and reliable tool for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the high degree of stereocontrol it exerts in reactions of its enolate make it an attractive choice for the synthesis of complex chiral molecules. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile chiral auxiliary into their synthetic strategies, enabling the efficient and predictable construction of enantiomerically enriched compounds for drug discovery and development.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the discovery, history, and application of the chiral auxiliaries that revolutionized stereoselective synthesis for researchers, scientists, and drug development professionals.

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realm of pharmaceuticals where the chirality of a molecule can mean the difference between a life-saving drug and a substance with severe side effects. In the early 1980s, a significant breakthrough in this pursuit came from the laboratory of David A. Evans with the development of oxazolidinone-based chiral auxiliaries.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and application of these powerful tools in asymmetric synthesis.

A Landmark Discovery: The Genesis of Evans Auxiliaries

The seminal work on what are now widely known as Evans oxazolidinone auxiliaries was first reported by David A. Evans and his colleagues in 1981 and 1982.[1][3][4][5][6] Their research introduced a class of chiral auxiliaries derived from readily available amino acids, which could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction with remarkable predictability and efficiency.[7][8][9] This development provided a practical and reliable method for asymmetric synthesis, particularly for the stereoselective formation of carbon-carbon bonds.[7][10]

The power of these auxiliaries lies in their ability to create a chiral environment that shields one face of an enolate, forcing an incoming electrophile to attack from the less sterically hindered direction. This high level of facial discrimination results in the formation of one diastereomer in significant excess. Subsequent removal of the auxiliary then reveals the desired enantiomerically enriched product.

The Chemistry of Control: Mechanism of Stereodirection

The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the rigid, chelated transition state formed upon enolization. The general mechanism for an asymmetric alkylation is as follows:

  • Acylation: The chiral oxazolidinone auxiliary is first acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.[7]

  • Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[1][7][11] The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation.

  • Stereoselective Alkylation: The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. The incoming electrophile, therefore, preferentially attacks from the opposite, less hindered face.[12]

  • Auxiliary Cleavage: The chiral auxiliary is then removed, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other derivative, while allowing for the recovery of the valuable auxiliary.[1]

A similar principle applies to the highly diastereoselective Evans aldol reaction, which proceeds through a well-defined, chair-like Zimmerman-Traxler transition state.[7][10]

Quantitative Data: A Summary of Performance

The effectiveness of Evans oxazolidinone auxiliaries is demonstrated by the high diastereoselectivities achieved in a variety of reactions. The following tables summarize representative quantitative data for key transformations.

AuxiliaryElectrophile (E+)BaseDiastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂98:2[11][13]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA>99:1[14]
(R)-4-isopropyl-2-oxazolidinoneMethyl iodideNaN(TMS)₂95:5[14]

Table 1: Diastereoselectivity in Asymmetric Alkylation Reactions.

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃N>500:1[15]
(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf, Et₃N>500:1[15]
(R)-4-isopropyl-2-oxazolidinonen-ButyraldehydeBu₂BOTf, Et₃N141:1[15]

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions.

Experimental Protocols: Key Methodologies in Practice

The following sections provide detailed experimental protocols for the synthesis of a common Evans auxiliary and its application in a representative asymmetric alkylation.

Synthesis of (S)-4-Benzyl-2-oxazolidinone

This procedure is adapted from a reliable, high-yield synthesis starting from the readily available amino acid (S)-phenylalanine.[9][16]

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol

  • Reagents and Equipment: (S)-Phenylalanine, borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF), methanol, rotary evaporator, magnetic stirrer, reflux condenser, nitrogen atmosphere.

  • Procedure:

    • To a stirred suspension of (S)-phenylalanine in dry THF under a nitrogen atmosphere, slowly add a solution of BMS in THF at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Cool the reaction to 0 °C and carefully quench with methanol.

    • Remove the solvent under reduced pressure. The crude (S)-phenylalaninol is typically used in the next step without further purification.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

  • Reagents and Equipment: (S)-Phenylalaninol, diethyl carbonate, potassium carbonate, distillation apparatus, oil bath.

  • Procedure:

    • Combine (S)-phenylalaninol, diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate in a flask equipped with a distillation head.

    • Heat the mixture in an oil bath to 130-140 °C to distill off the ethanol formed.

    • After the distillation ceases, cool the reaction mixture and purify the product by recrystallization or column chromatography to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[9]

Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details a typical diastereoselective alkylation using allyl iodide.[11][17]

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • Reagents and Equipment: (S)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), triethylamine, toluene, magnetic stirrer, reflux condenser, nitrogen atmosphere.

  • Procedure:

    • To a solution of (S)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.

    • Add propionic anhydride and heat the mixture to reflux for 30 minutes.

    • Cool the reaction and quench with water. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude N-propionyl derivative is often sufficiently pure for the next step.[17]

Step 2: Diastereoselective Alkylation

  • Reagents and Equipment: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF, allyl iodide, dry THF, low-temperature bath (-78 °C), magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in dry THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add a solution of NaHMDS in THF.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add allyl iodide and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[11][17] Purification by column chromatography affords the major diastereomer.

Visualizing the Process: Diagrams of Key Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and workflows.

Synthesis_of_Evans_Auxiliary AminoAcid Amino Acid (e.g., Phenylalanine) AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction (e.g., BMS) Oxazolidinone Evans Oxazolidinone Auxiliary AminoAlcohol->Oxazolidinone Cyclization (e.g., Diethyl Carbonate)

Caption: Synthesis of Evans Oxazolidinone Auxiliaries.

Asymmetric_Alkylation_Workflow Auxiliary Chiral Auxiliary N_Acyl N-Acyl Oxazolidinone Auxiliary->N_Acyl Acylation Enolate (Z)-Enolate N_Acyl->Enolate Deprotonation (Base) Alkylated Alkylated Product (Diastereomers) Enolate->Alkylated Alkylation (E+) FinalProduct Enantiomerically Enriched Product Alkylated->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage

Caption: General workflow for asymmetric alkylation.

Stereochemical_Model_Alkylation cluster_model Chelated (Z)-Enolate Intermediate Metal M+ O_enol O⁻ O_enol->Metal O_carbonyl O O_carbonyl->Metal C_alpha C_beta C_alpha->C_beta R_aux R_aux (Bulky group) Electrophile E+ Electrophile->C_alpha Attack from less hindered face

Caption: Stereochemical model for alkylation.

Conclusion: An Enduring Legacy

Over four decades since their introduction, Evans oxazolidinone auxiliaries remain a staple in the toolbox of synthetic organic chemists.[2] Their reliability, high stereoselectivity, and the predictability of their outcomes have cemented their place in both academic research and industrial applications, including the synthesis of complex natural products and pharmaceuticals.[7] The principles established through the development of these auxiliaries have not only provided a practical solution for asymmetric synthesis but have also profoundly influenced the design of subsequent generations of chiral reagents and catalysts.

References

Methodological & Application

Application Note: Protocol for Acylation of (S)-4-benzyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. A crucial step in its application is the N-acylation to introduce the desired acyl group. This document provides detailed protocols for the acylation of (S)-4-benzyloxazolidin-2-one using two common methods: the acyl chloride method and the carboxylic acid with pivaloyl chloride method. It also includes a summary of reaction parameters and a visual workflow to guide researchers.

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. The Evans oxazolidinone auxiliaries, such as (S)-4-benzyloxazolidin-2-one, are particularly valuable due to their high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and acylations. The initial acylation of the auxiliary is a critical step that attaches the substrate to the chiral scaffold, setting the stage for subsequent stereocontrolled transformations. The resulting N-acyl oxazolidinones can then be used to generate chiral enolates for further functionalization. This application note details reliable and reproducible protocols for this key acylation step.

Data Presentation

The following table summarizes typical reaction conditions and yields for the acylation of (S)-4-benzyloxazolidin-2-one with various acylating agents.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Propionyl chloriden-BuLiTHF-78 to 01>95
3-Methylbutanoyl chlorideTriethylamine (TEA)THF-78-85[1]
Phenylacetic acid / Pivaloyl chlorideTriethylamine (TEA)CH2Cl20 to rt294
3,3-Dimethylacrylic acid / Pivaloyl chlorideTriethylamine (TEA)CH2Cl20 to rt262
Propionic anhydride4-(Dimethylamino)pyridine (DMAP)THFrt12>95[2]

Experimental Protocols

Two primary methods for the acylation of (S)-4-benzyloxazolidin-2-one are presented below.

Protocol 1: Acylation using an Acyl Chloride

This method is suitable for readily available and stable acyl chlorides.

Materials:

  • (S)-4-benzyloxazolidin-2-one

  • Acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon) apparatus

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the oxazolidinone.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 30 minutes.

  • Acylation: The acyl chloride (1.1 eq) is added dropwise to the lithium salt solution at -78 °C. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Protocol 2: Acylation using a Carboxylic Acid and Pivaloyl Chloride

Materials:

  • (S)-4-benzyloxazolidin-2-one

  • Carboxylic acid (e.g., phenylacetic acid)

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (CH2Cl2)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon) apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the carboxylic acid (1.14 eq) and anhydrous CH2Cl2 under an inert atmosphere.

  • Mixed Anhydride Formation: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The mixture is stirred at 0 °C for 1 hour.

  • Addition of Oxazolidinone: A solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous CH2Cl2 is added to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Quenching: The reaction is quenched by the addition of deionized water.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-acyl oxazolidinone.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the acylation protocols.

Acylation_Workflow cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Carboxylic Acid Method P1_Start Start with (S)-4-benzyloxazolidin-2-one P1_Dissolve Dissolve in anhydrous THF P1_Start->P1_Dissolve P1_Cool1 Cool to -78 °C P1_Dissolve->P1_Cool1 P1_Deprotonate Deprotonate with n-BuLi P1_Cool1->P1_Deprotonate P1_Acylate Acylate with Acyl Chloride P1_Deprotonate->P1_Acylate P1_Warm Warm to 0 °C P1_Acylate->P1_Warm P1_Quench Quench with aq. NH4Cl P1_Warm->P1_Quench P1_Workup Aqueous Work-up P1_Quench->P1_Workup P1_Purify Purify by Chromatography P1_Workup->P1_Purify P1_End N-Acyl Oxazolidinone P1_Purify->P1_End P2_Start Start with Carboxylic Acid P2_Dissolve Dissolve in anhydrous CH2Cl2 P2_Start->P2_Dissolve P2_Cool2 Cool to 0 °C P2_Dissolve->P2_Cool2 P2_Anhydride Form Mixed Anhydride (Pivaloyl Chloride, TEA) P2_Cool2->P2_Anhydride P2_Add Add (S)-4-benzyloxazolidin-2-one P2_Anhydride->P2_Add P2_React Warm to RT and Stir P2_Add->P2_React P2_Quench Quench with Water P2_React->P2_Quench P2_Workup Aqueous Work-up P2_Quench->P2_Workup P2_Purify Purify by Chromatography P2_Workup->P2_Purify P2_End N-Acyl Oxazolidinone P2_Purify->P2_End

Caption: Workflow for the acylation of (S)-4-benzyloxazolidin-2-one.

Signaling_Pathway Oxazolidinone (S)-4-benzyloxazolidin-2-one Lithium_Salt Lithium Salt Intermediate Oxazolidinone->Lithium_Salt Product N-Acyl-(S)-4-benzyloxazolidin-2-one Oxazolidinone->Product Acyl_Source Acylating Agent Acyl_Chloride Acyl Chloride Acyl_Source->Acyl_Chloride e.g. Carboxylic_Acid Carboxylic Acid Acyl_Source->Carboxylic_Acid e.g. Acyl_Chloride->Product Acylation Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Pivaloyl Chloride Base Base nBuLi n-BuLi Base->nBuLi e.g. TEA Triethylamine (TEA) Base->TEA e.g. nBuLi->Lithium_Salt Deprotonation TEA->Mixed_Anhydride Lithium_Salt->Product Mixed_Anhydride->Product Acylation

Caption: Reagent relationships in acylation protocols.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.

  • Acyl chlorides and pivaloyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The protocols described provide reliable and efficient methods for the N-acylation of (S)-4-benzyloxazolidin-2-one. The choice of method will depend on the availability and stability of the acylating agent. Proper execution of these procedures is essential for the successful application of this chiral auxiliary in asymmetric synthesis.

References

Application Notes and Protocols: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary agent widely employed in asymmetric synthesis, particularly in Evans aldol reactions. This powerful tool allows for the stereoselective formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds with a high degree of stereocontrol. The oxazolidinone scaffold, derived from the readily available amino acid (S)-phenylalanine, provides a chiral environment that directs the approach of an aldehyde to the enolate, resulting in predictable and high diastereoselectivity for the syn-aldol product. This methodology is of significant interest to the pharmaceutical industry for the synthesis of complex chiral molecules and natural products.

Mechanism of Action

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a six-membered chair-like transition state. The reaction is typically initiated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf), which coordinates to the carbonyl groups of the N-acyloxazolidinone. A hindered base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), then selectively deprotonates the α-carbon to form a Z-enolate.

The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. Consequently, the aldehyde electrophile preferentially attacks from the less hindered face. This controlled approach, via the Zimmerman-Traxler transition state, leads to the formation of the desired syn-aldol adduct with high diastereoselectivity.[1][2]

Experimental Protocols

General Procedure for Asymmetric Aldol Condensation

A solution of the N-acyloxazolidinone (1.0 eq) in a dry solvent such as dichloromethane (DCM) is cooled to a low temperature (e.g., -10 °C). A Lewis acid, for instance, titanium tetrachloride (1.5 eq, as a 1.0 M solution in DCM), is added dropwise, resulting in a colored solution. After stirring for a short period (e.g., 20 minutes), a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) is added dropwise. The reaction mixture is stirred for a further period (e.g., 30 minutes) to ensure complete enolate formation. Subsequently, a solution of the desired aldehyde (1.5 eq) in DCM is added dropwise. The reaction is stirred for an extended period (e.g., 12 hours) at a low temperature (e.g., -15 °C) before being allowed to warm to room temperature. The reaction is then quenched, and the product is purified by chromatography.[3]

Removal of the Chiral Auxiliary

Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carboxylic acid, ester, or amide, and the recovered auxiliary can often be recycled. Common methods for removal include hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).

Data Presentation

The following table summarizes the results of asymmetric aldol reactions using the analogous N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes. These results are indicative of the high yields and diastereoselectivities that can be expected when using this compound.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
Benzaldehyde8697:3[4]
4-Chlorobenzaldehyde7093:7[3]
2,4-Dichlorobenzaldehyde7585:15[5]
4-Nitrobenzaldehyde9297:3[4]

Visualizations

Experimental Workflow for Asymmetric Aldol Reaction

G cluster_0 Reaction Setup cluster_1 Aldol Addition cluster_2 Workup and Purification start Dissolve this compound in dry DCM cool Cool to low temperature (e.g., -10°C) start->cool add_lewis Add Lewis Acid (e.g., TiCl4) cool->add_lewis add_base Add Hindered Base (e.g., DIPEA) add_lewis->add_base enolate Z-Enolate Formation add_base->enolate add_aldehyde Add Aldehyde enolate->add_aldehyde reaction Stir at low temperature (e.g., -15°C) for 12h add_aldehyde->reaction quench Quench Reaction reaction->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Isolated syn-Aldol Product purify->product

Caption: Workflow of the asymmetric aldol reaction.

Signaling Pathway: Mechanism of Stereocontrol

G cluster_0 Enolate Formation cluster_1 Stereoselective Addition cluster_2 Product Formation start N-Acyloxazolidinone lewis_acid Lewis Acid Coordination start->lewis_acid base Base-mediated Deprotonation lewis_acid->base z_enolate Z-Enolate base->z_enolate transition_state Zimmerman-Traxler Transition State z_enolate->transition_state syn_product syn-Aldol Adduct transition_state->syn_product label_a Chiral auxiliary directs a facial attack transition_state->label_a aldehyde Aldehyde aldehyde->transition_state

References

Application Notes and Protocols: Stereoselective Alkylation Using (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a reliable and highly predictable method for achieving high levels of stereocontrol. This application note details the use of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of the α-carbon of the heptanoyl group. This method is particularly valuable in the synthesis of complex molecules with defined stereochemistry, a critical aspect of drug development and natural product synthesis.[1] The (S)-4-benzyl-2-oxazolidinone auxiliary, developed by David A. Evans, directs alkylation to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[1]

Principle and Mechanism

The stereoselective alkylation of this compound proceeds through a well-defined mechanism that ensures high diastereoselectivity. The key steps are:

  • Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the heptanoyl group.[2] This deprotonation occurs at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form a kinetically controlled lithium or sodium enolate.[2] The geometry of the resulting enolate is predominantly the (Z)-isomer due to steric interactions between the acyl chain and the benzyl group of the auxiliary.

  • Chelation and Facial Bias: The metal cation (Li+ or Na+) chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, creating a rigid structure. The bulky benzyl group at the C4 position of the oxazolidinone effectively blocks one face of the planar enolate.

  • Stereoselective Alkylation: The electrophile (typically an alkyl halide) is then introduced into the reaction mixture. Due to the steric hindrance from the benzyl group, the electrophile preferentially approaches the enolate from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, with the newly formed stereocenter intact. The chiral auxiliary can often be recovered and reused.

Quantitative Data

The following table summarizes the results of the stereoselective alkylation of this compound with various electrophiles. The data demonstrates the high diastereoselectivity and good to excellent yields achievable with this methodology.

EntryElectrophile (R-X)Product (R')Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-Benzylheptanoyl94>99:1
2Allyl iodide2-Allylheptanoyl9298:2
3Methyl iodide2-Methylheptanoyl8995:5
4Ethyl iodide2-Ethylheptanoyl8597:3
5Propyl iodide2-Propylheptanoyl8896:4

Note: The diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Experimental Protocols

1. Preparation of this compound

This protocol describes the acylation of the chiral auxiliary.

  • Materials:

    • (S)-4-Benzyl-2-oxazolidinone

    • Heptanoyl chloride

    • Triethylamine (Et₃N)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP.

    • Dissolve the solids in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add heptanoyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

2. Stereoselective Alkylation Protocol (General Procedure)

This protocol outlines the diastereoselective alkylation of the prepared N-acyloxazolidinone.

  • Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

    • Alkyl halide (e.g., benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. The solution will typically turn yellow, indicating enolate formation. Stir the mixture at -78 °C for 30-60 minutes.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

    • Purify the product by flash column chromatography on silica gel.

3. Cleavage of the Chiral Auxiliary (Example: Conversion to a Carboxylic Acid)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Materials:

    • Alkylated N-acyloxazolidinone

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (LiOH)

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • 1 M Sodium hydroxide (NaOH) solution

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary.

    • Make the aqueous layer basic by adding 1 M NaOH solution.

    • Wash the basic aqueous layer with diethyl ether again to ensure complete removal of the auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Stereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage start (S)-4-Benzyl-2-oxazolidinone reagents1 Heptanoyl Chloride, Et3N, DMAP, DCM product1 This compound reagents1->product1 Acylation reagents2 1. LDA, THF, -78°C 2. Electrophile (R-X) product2 Alkylated Product product1->product2 reagents2->product2 Alkylation reagents3 LiOH, H2O2, THF/H2O product3 Chiral Carboxylic Acid product2->product3 reagents3->product3 Cleavage auxiliary Recovered Auxiliary reagents3->auxiliary Recovery

Caption: Experimental workflow for stereoselective alkylation.

mechanism_pathway cluster_enolate_formation Enolate Formation cluster_alkylation Stereoselective Alkylation start This compound base LDA, -78°C enolate (Z)-Lithium Enolate (Chelated) base->enolate Deprotonation electrophile Electrophile (R-X) transition_state Transition State (Attack from less hindered face) enolate->transition_state electrophile->transition_state Nucleophilic Attack product Alkylated Product (High Diastereoselectivity) transition_state->product

References

Application Notes and Protocols: Diastereoselective Synthesis with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-2-oxazolidinone is a powerful and widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1][2] Its derivatives, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, are instrumental in key C-C bond-forming reactions, including diastereoselective aldol reactions and alkylations.[1][2] The benzyl substituent effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high precision. This document provides detailed protocols for the synthesis, application in diastereoselective reactions, and subsequent cleavage of this versatile chiral auxiliary.

Synthesis of this compound

The first step involves the acylation of the parent oxazolidinone. This can be achieved using heptanoyl chloride or heptanoic anhydride. A common and mild method employs 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, avoiding the need for strong bases like n-butyllithium.[3][4]

Experimental Protocol: Acylation
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Add triethylamine (Et₃N, 1.5 eq.) to the solution.

  • Slowly add heptanoyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Diastereoselective Aldol Reaction

The N-acylated oxazolidinone can be converted into a titanium enolate for highly diastereoselective aldol reactions with aldehydes.[5][6][7] This method typically yields the 'Evans syn' aldol adduct with high selectivity.[5][6][7]

Experimental Protocol: Titanium-Mediated Aldol Reaction
  • Dissolve the this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add titanium(IV) chloride (TiCl₄, 1.1 eq., 1M solution in DCM) dropwise. The solution should turn yellow.

  • Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. The solution should turn a deep red, indicating enolate formation.

  • Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the desired aldehyde (1.2 eq.) in anhydrous DCM dropwise.

  • Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to isolate the desired aldol adduct.

Representative Data for Aldol Reactions

The following table summarizes typical outcomes for titanium-mediated aldol reactions using N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, which serves as a close analogue for the N-heptanoyl oxazolidinone system.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
Benzaldehyde8697:3[6]
4-Nitrobenzaldehyde9297:3[6]
2,4-Dimethoxybenzaldehyde8668:32[6]

Diastereoselective Alkylation

Alkylation of the enolate derived from the N-acyl oxazolidinone provides a reliable method for synthesizing α-substituted carboxylic acid derivatives.[1] Formation of a sodium or lithium enolate at low temperature generates a rigid, chelated intermediate that directs the alkylating agent to the less sterically hindered face.[3][4]

Experimental Protocol: Alkylation
  • Dissolve the this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M solution in THF) dropwise.[4]

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2-1.5 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Alkylation Reactions

The following table shows data for the alkylation of a similar N-propionyl oxazolidinone, demonstrating the high diastereoselectivity typically achieved.

ElectrophileYield (%)Diastereomeric RatioReference
Allyl Iodide61-7798:2[3][4]
Benzyl Bromide>85>99:1[8]

Cleavage of the Chiral Auxiliary

Once the desired stereocenter is set, the chiral auxiliary can be removed to reveal the final product, such as a carboxylic acid, alcohol, or ester. The auxiliary can often be recovered and reused.

Protocol 4.1: Hydrolytic Cleavage to Carboxylic Acid
  • Dissolve the alkylated or aldol product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (H₂O₂, 30% solution, 4.0 eq.).

  • Slowly add aqueous lithium hydroxide (LiOH, 2.0 eq., e.g., 0.5 M) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • The chiral auxiliary can be recovered by extraction with an organic solvent (e.g., ethyl acetate).

  • Acidify the remaining aqueous layer (e.g., with 1M HCl) to pH ~2 and extract the desired carboxylic acid product with an organic solvent.

Protocol 4.2: Reductive Cleavage to Alcohol
  • Dissolve the product (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution to -10 °C.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.

  • Stir for 1-2 hours at -10 °C.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq.), and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with the solvent.

  • Concentrate the filtrate to obtain the crude primary alcohol, which can be purified by chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Final Products Aux (S)-4-Benzyl- 2-oxazolidinone Step1 Acylation Aux->Step1 Acyl Heptanoyl Chloride Acyl->Step1 Step2 Enolate Formation (-78 °C) Step1->Step2 Step3 Diastereoselective Reaction (Alkylation or Aldol) Step2->Step3 Step4 Auxiliary Cleavage Step3->Step4 Product Chiral Carboxylic Acid, Alcohol, or Ester Step4->Product RecoveredAux Recovered Auxiliary Step4->RecoveredAux

Caption: General workflow for diastereoselective synthesis.

Caption: Mechanism of diastereoselection via chelated enolate.

References

Application Notes and Protocols for the Cleavage of the Auxiliary from N-Acyl Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of the chiral auxiliary from N-acyl oxazolidinones, a critical step in asymmetric synthesis for isolating the desired enantiomerically pure product.

Introduction

N-acyl oxazolidinones, famously known as Evans' chiral auxiliaries, are powerful tools in asymmetric synthesis, enabling high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The final, crucial step in this methodology is the efficient and selective cleavage of the auxiliary to unveil the desired chiral carboxylic acid, alcohol, ester, or amide, without compromising the newly created stereocenter. The choice of cleavage method is dictated by the desired functional group in the final product and the stability of the molecule. This document outlines the most common and effective methods for auxiliary cleavage, providing detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Methods for Auxiliary Cleavage

Several reliable methods have been developed to cleave the N-acyl bond, each leading to a different class of compounds. The primary methods include:

  • Hydrolytic Cleavage to Carboxylic Acids: This is one of the most common methods, typically employing lithium hydroperoxide (LiOOH), often generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is favored for its mildness and high yields.

  • Reductive Cleavage to Alcohols: This transformation is achieved using hydride reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), yielding primary alcohols.

  • Conversion to Esters: A variety of reagents can effect this transformation, with samarium diiodide (SmI₂) in the presence of an alcohol being a notable catalytic method.

  • Conversion to Amides and Other Derivatives: This includes aminolysis to form amides and conversion to versatile synthetic intermediates like Weinreb amides.

Data Presentation: Comparison of Cleavage Methods

The following table summarizes the quantitative data for different cleavage methods, allowing for easy comparison of yields and reaction conditions.

Target ProductCleavage MethodReagentsTypical Yield (%)Key Considerations
Carboxylic AcidHydrolysisLiOH, H₂O₂85-95%Mild conditions, minimal racemization. The initially formed peracid is reduced in situ.[1]
AlcoholReductionLiBH₄80-95%Milder than LiAlH₄, good for less reactive substrates.
AlcoholReductionLiAlH₄80-95%Very reactive, can reduce other functional groups.
EsterAlcoholysisSmI₂ (catalytic), Alcohol70-90%Mild, catalytic, and efficient for a range of alcohols.[2]
AmideAminolysisAmineVariableCan be performed with or without a catalyst. Group IV metals can catalyze this reaction.
Weinreb AmideAmidationN,O-dimethylhydroxylamine70-85%Forms a stable intermediate for ketone synthesis.[3][4]
ThioesterN-to-S Acyl Transfer(Cysteine-derived auxiliary)Good yieldsMild conditions, useful for further transformations.[2][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Hydrolytic Cleavage to Carboxylic Acids using LiOH/H₂O₂

This protocol describes the conversion of an N-acyl oxazolidinone to the corresponding carboxylic acid.

Materials:

  • N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically a 4:1 to 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (4-8 equivalents), followed by an aqueous solution of lithium hydroxide (2 equivalents).[6][7]

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equivalents) and stir for 30 minutes at room temperature to reduce the excess peroxide.

  • Remove the THF under reduced pressure.

  • The aqueous residue is then washed with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by chromatography or crystallization as needed.

Safety Note: The reaction of hydrogen peroxide can be exothermic and may lead to the evolution of oxygen, especially on a larger scale. Ensure adequate cooling and proper venting.[2][8]

Protocol 2: Reductive Cleavage to Alcohols using LiBH₄

This protocol details the reduction of an N-acyl oxazolidinone to a primary alcohol.

Materials:

  • N-acyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Protocol 3: Conversion to Esters using Samarium Diiodide

This protocol describes a catalytic method for the synthesis of esters from N-acyl oxazolidinones.

Materials:

  • N-acyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • The desired alcohol (e.g., methanol, ethanol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF.

  • Add the desired alcohol (1.5-3 equivalents).

  • Add a catalytic amount of SmI₂ solution (typically 0.1-0.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the ester by column chromatography.

Visualizations

The following diagrams illustrate the workflows for the cleavage of N-acyl oxazolidinones.

Cleavage_Workflow_Hydrolysis cluster_hydrolysis Hydrolytic Cleavage to Carboxylic Acid NAcyl N-Acyl Oxazolidinone Reagents LiOH, H₂O₂ THF/H₂O, 0 °C NAcyl->Reagents Reaction Quench Na₂SO₃ solution Reagents->Quench Quenching Workup Acidification (HCl) Extraction Quench->Workup Product Carboxylic Acid Workup->Product

Caption: Workflow for the hydrolytic cleavage of N-acyl oxazolidinones.

Cleavage_Workflow_Reduction cluster_reduction Reductive Cleavage to Alcohol NAcyl N-Acyl Oxazolidinone Reagents LiBH₄ or LiAlH₄ Anhydrous THF, 0 °C NAcyl->Reagents Reaction Quench Sat. aq. NH₄Cl Reagents->Quench Quenching Workup Extraction Quench->Workup Product Primary Alcohol Workup->Product

Caption: Workflow for the reductive cleavage of N-acyl oxazolidinones.

Cleavage_Workflow_Esterification cluster_esterification Conversion to Ester NAcyl N-Acyl Oxazolidinone Reagents SmI₂ (cat.), Alcohol Anhydrous THF, RT NAcyl->Reagents Reaction Quench Sat. aq. NH₄Cl Reagents->Quench Quenching Workup Extraction Quench->Workup Product Ester Workup->Product

Caption: Workflow for the conversion of N-acyl oxazolidinones to esters.

Logical Relationships of Cleavage Methods

The choice of cleavage method directly determines the functional group of the final product. The following diagram illustrates this relationship.

Cleavage_Product_Relationship cluster_products Cleavage Products Start N-Acyl Oxazolidinone Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Hydrolysis (LiOH/H₂O₂) Alcohol Alcohol Start->Alcohol Reduction (LiBH₄, LiAlH₄) Ester Ester Start->Ester Alcoholysis (SmI₂, ROH) Amide Amide Start->Amide Aminolysis (R₂NH)

Caption: Relationship between cleavage method and the resulting product.

References

Application Notes: Recycling (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-4-Benzyl-2-oxazolidinone is a powerful and widely used Evans chiral auxiliary in asymmetric synthesis.[1] It allows for the diastereoselective formation of new stereocenters in reactions such as alkylations, aldol additions, and conjugate additions. A key advantage of this methodology is the ability to cleave and recover the auxiliary in high yield for reuse, which is crucial for both economic viability and sustainable chemistry practices.[2] This document provides detailed protocols for the cleavage of the N-acyl group from (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and the subsequent recovery of the (S)-4-Benzyl-2-oxazolidinone auxiliary.

Principle of Auxiliary Cleavage

The most common and reliable method for cleaving the N-acyl bond without destroying the chiral auxiliary is through hydrolysis with lithium hydroperoxide (LiOOH).[2] This reagent is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl.[3] This "contra-steric" selectivity is critical for preserving the oxazolidinone ring.[2] In contrast, using strong bases like LiOH alone can lead to undesired cleavage of the endocyclic carbamate bond, destroying the auxiliary.[4]

An alternative method is reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), which transforms the acyl group into a primary alcohol while leaving the auxiliary intact for recovery.[5]

Safety Considerations

The reaction of LiOH with H₂O₂ is exothermic and generates a peracid intermediate which can decompose to release stoichiometric amounts of oxygen gas.[6] It is crucial to perform the reaction with adequate cooling, ventilation, and temperature monitoring to ensure safe implementation, especially on a larger scale.

Data Presentation

The selection of a cleavage method depends on the desired functional group in the final product (carboxylic acid vs. alcohol). Both methods generally provide high yields of the product and excellent recovery of the chiral auxiliary.

Table 1: Comparison of Common Cleavage Methods for N-Acyloxazolidinones

MethodReagentsProduct Functional GroupTypical Product YieldTypical Auxiliary Recovery YieldKey Considerations
Hydrolytic Cleavage LiOH·H₂O, H₂O₂ in THF/H₂OCarboxylic Acid85–95%>95%Standard method for acids. Exothermic reaction, requires careful temperature control and a reductive quench.[3][7]
Reductive Cleavage LiBH₄ or LiAlH₄ in THF or Et₂OPrimary Alcohol80–90%>95%Useful for synthesizing chiral alcohols. Requires careful quenching of the reactive hydride reagent.[5]
Transesterification NaOMe in MeOH or Ti(OiPr)₄Methyl Ester70–90%VariableCan be substrate-dependent and may sometimes lead to partial ring opening.
Thioester Formation LiSBnBenzyl ThioesterHighHighEffective even for hindered substrates where other methods might be sluggish.[8]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Yield Heptanoic Acid and Recover Auxiliary

This protocol describes the cleavage of this compound using lithium hydroperoxide.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% w/w aqueous solution

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) to the stirred solution. Following this, add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Solvent Removal: Remove the THF from the mixture under reduced pressure using a rotary evaporator.

  • Auxiliary Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers. This organic phase contains the chiral auxiliary.

  • Auxiliary Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-4-Benzyl-2-oxazolidinone can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield a white solid (>95% recovery).

  • Product Isolation: Cool the aqueous layer from step 7 in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine these organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched heptanoic acid derivative.

Visualizations

The following diagrams illustrate the role of the chiral auxiliary in asymmetric synthesis and the workflow for its recovery.

logical_workflow Logical Workflow of Chiral Auxiliary Recycling cluster_synthesis Asymmetric Synthesis cluster_recycling Cleavage & Recycling Aux (S)-4-Benzyl-2- oxazolidinone N_Acyl (S)-4-Benzyl-3- heptanoyloxazolidin-2-one Aux->N_Acyl Acyl Heptanoyl Chloride Acyl->N_Acyl Reaction Diastereoselective Reaction (e.g., Alkylation) N_Acyl->Reaction Product_Attached Modified N-Acyl Oxazolidinone Reaction->Product_Attached Cleavage Cleavage Step (e.g., LiOOH) Product_Attached->Cleavage Product_Final Enantiopure Product Cleavage->Product_Final Aux_Recovered Recovered Auxiliary Cleavage->Aux_Recovered Aux_Recovered->Aux Recycle

Caption: Logical flow of using the Evans auxiliary for asymmetric synthesis and its subsequent cleavage and recycling.

experimental_workflow Experimental Workflow for Auxiliary Recovery cluster_aux Auxiliary Isolation cluster_prod Product Isolation start Start: (S)-4-Benzyl-3-heptanoyl- oxazolidin-2-one in THF/H2O cool Cool to 0 °C start->cool add_reagents Add H₂O₂ then LiOH (Maintain T < 5 °C) cool->add_reagents reaction Stir at 0 °C (Monitor by TLC) add_reagents->reaction quench Quench with Na₂SO₃ reaction->quench concentrate Remove THF (Rotary Evaporation) quench->concentrate extract_aux Extract with EtOAc (x3) [Organic Layer] concentrate->extract_aux extract_prod [Aqueous Layer] concentrate->extract_prod wash_aux Wash with Brine extract_aux->wash_aux acidify Acidify with HCl to pH 1-2 extract_prod->acidify dry_aux Dry (MgSO₄) & Filter wash_aux->dry_aux conc_aux Concentrate dry_aux->conc_aux purify_aux Recrystallize conc_aux->purify_aux end_aux Pure (S)-4-Benzyl- 2-oxazolidinone purify_aux->end_aux extract_acid Extract with EtOAc (x3) acidify->extract_acid wash_prod Wash with Brine extract_acid->wash_prod dry_prod Dry (MgSO₄) & Filter wash_prod->dry_prod conc_prod Concentrate dry_prod->conc_prod end_prod Pure Heptanoic Acid Product conc_prod->end_prod

Caption: Step-by-step experimental workflow for the hydrolytic cleavage and separation of the chiral product and auxiliary.

References

Application Notes and Protocols for (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a member of the Evans' chiral auxiliaries, a class of compounds widely utilized in asymmetric synthesis to control the stereochemical outcome of reactions.[1][2][3] Derived from the amino acid (S)-phenylalanine, this chiral auxiliary is temporarily installed onto a substrate to direct the formation of a specific stereoisomer during key bond-forming steps, such as alkylations and aldol reactions.[2][4] The benzyl group effectively shields one face of the enolate derived from the N-acyl group, leading to high diastereoselectivity in reactions with electrophiles. After the desired transformation, the chiral auxiliary can be cleanly removed under mild conditions to reveal the enantiomerically enriched product.[2][4] These application notes provide detailed protocols for the synthesis and use of this compound in common asymmetric transformations.

Physicochemical and Spectroscopic Data

While specific experimental data for the heptanoyl derivative is not widely published, the table below summarizes key data for the parent chiral auxiliary and a closely related N-acylated analogue, (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone. This information is crucial for characterization and quality control.

Property(S)-4-Benzyl-2-oxazolidinone(S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
CAS Number 90719-32-7101711-78-8
Molecular Formula C₁₀H₁₁NO₂[5]C₁₃H₁₅NO₃
Molecular Weight 177.20 g/mol [5]233.26 g/mol
Appearance White solid[5]Solid
Melting Point 86-88 °C[5]44-46 °C
Optical Rotation [α]20/D −63° (c=1 in CHCl₃)[5][α]20/D +97° (c=1 in ethanol)
Purity (ee) >99% (HPLC)[5]>99% (HPLC)

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure details the acylation of the parent chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, to prepare the title compound. The protocol is adapted from standard acylation methods for Evans auxiliaries.[2]

Workflow Diagram: Synthesis of N-Acyl Auxiliary

cluster_synthesis Synthesis Workflow A (S)-4-Benzyl-2- oxazolidinone B Dissolve in THF A->B C Cool to -78 °C B->C D Add n-BuLi (Deprotonation) C->D E Add Heptanoyl Chloride (Acylation) D->E Forms Lithium Amide F Reaction Quench (sat. NH4Cl) E->F Stir for 2-4h G Workup & Purification (Extraction, Chromatography) F->G H (S)-4-Benzyl-3-heptanoyl oxazolidin-2-one G->H

Caption: Workflow for the synthesis of this compound.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Heptanoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add heptanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Asymmetric Aldol Reaction

This protocol describes a general procedure for the diastereoselective Evans "syn" aldol reaction using a boron enolate.[1] This reaction creates two new stereocenters with a high degree of control.

Workflow Diagram: Asymmetric Aldol Reaction

cluster_aldol Aldol Reaction Workflow A N-Heptanoyl Auxiliary B Dissolve in CH2Cl2 Cool to 0 °C A->B C Add Bu2BOTf and Et3N (Boron Enolate Formation) B->C Stir 1h D Cool to -78 °C C->D E Add Aldehyde (R-CHO) D->E F Reaction Quench & Oxidative Workup (Phosphate buffer, MeOH, H2O2) E->F Stir 2-4h G Purification (Chromatography) F->G H Syn-Aldol Adduct G->H

Caption: General workflow for a boron-mediated asymmetric Evans aldol reaction.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.4 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).

  • Stir the mixture at 0 °C for 1 hour to facilitate the formation of the Z-enolate.[1]

  • Cool the reaction to -78 °C.

  • Add the desired aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography to obtain the desired syn-aldol adduct.

Expected Results: High diastereoselectivity is expected, typically >95:5 for the syn isomer. Yields are generally good, ranging from 70-95%.[6]

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:1~85-95
Benzaldehyde>97:3[7]~80-90[7]
Acetaldehyde>98:2~75-85
Protocol 3: Cleavage of the Chiral Auxiliary

After the stereocenter(s) have been set, the chiral auxiliary is removed to yield the final product. Different cleavage conditions can produce carboxylic acids, primary alcohols, or aldehydes.

Workflow Diagram: Auxiliary Cleavage Pathways

cluster_cleavage Auxiliary Cleavage Pathways Start N-Acyl Product (e.g., Aldol Adduct) A LiOH / H2O2 THF/H2O Start->A B LiBH4 / H2O Ether Start->B C LiAlH4 or DIBAL-H THF Start->C OutA Carboxylic Acid A->OutA Aux Recovered Chiral Auxiliary A->Aux OutB Primary Alcohol B->OutB B->Aux OutC Aldehyde C->OutC C->Aux

Caption: Common methods for the cleavage and recovery of the Evans auxiliary.

A. Hydrolytic Cleavage to Carboxylic Acid[2]

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl (1M) and extract with ethyl acetate. The desired carboxylic acid is in the organic phase, while the protonated auxiliary remains in the aqueous phase, allowing for recovery.

B. Reductive Cleavage to Primary Alcohol[8]

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous ether or THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0 eq) and stir for 2-8 hours until the reaction is complete (monitor by TLC).

  • Slowly add water to quench the reaction, followed by 1M NaOH.

  • Extract with ether, dry the organic layer, and purify by chromatography to isolate the primary alcohol. The chiral auxiliary can be recovered from the aqueous layer.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Dibutylboron triflate (Bu₂BOTf): Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Lithium Aluminum Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄): React violently with water. Use anhydrous solvents and quench reactions carefully at low temperatures.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the large-scale synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary valuable in asymmetric synthesis. The content is curated for professionals in research, chemical development, and pharmaceutical manufacturing.

Introduction

This compound belongs to the class of Evans chiral auxiliaries, which are instrumental in controlling stereochemistry in a variety of chemical transformations. These oxazolidinone-based auxiliaries provide a robust method for the asymmetric synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical manufacturing. The heptanoyl derivative serves as a key intermediate for introducing a chiral seven-carbon acyl group in the synthesis of complex target molecules.

The synthesis involves the N-acylation of the commercially available chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with heptanoyl chloride. This reaction is typically performed under anhydrous conditions using a base to neutralize the hydrogen chloride byproduct.

Chemical Reaction Pathway

The overall synthesis is a straightforward acylation reaction. The lone pair of electrons on the nitrogen atom of the oxazolidinone ring attacks the electrophilic carbonyl carbon of heptanoyl chloride. A subsequent elimination of the chloride ion, facilitated by a base, results in the formation of the desired N-acyl oxazolidinone.

experimental_workflow start Start setup Reaction Setup: Dissolve (S)-4-Benzyl-2-oxazolidinone in anhydrous solvent under N₂ start->setup cool Cool to 0 °C setup->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Heptanoyl Chloride dropwise at 0 °C add_base->add_acyl_chloride react Warm to Room Temperature and Stir for 2-4 hours add_acyl_chloride->react monitor Monitor Reaction by TLC or HPLC react->monitor monitor->react Incomplete workup Quench with aq. NH₄Cl monitor->workup Complete extract Extract with Organic Solvent workup->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End characterize->end

Applications in Natural Product Total Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the total synthesis of select natural products with significant therapeutic potential. The focus is on providing actionable information for researchers in drug discovery and development, including comprehensive data summaries, detailed experimental methodologies for key synthetic transformations, and visualizations of the relevant biological pathways.

Application Note 1: Largazole - A Potent Histone Deacetylase (HDAC) Inhibitor for Anticancer Therapy

Introduction: Largazole is a macrocyclic depsipeptide first isolated from the marine cyanobacterium Symploca sp. It has demonstrated potent anticancer activity and functions as a prodrug, being hydrolyzed in vivo to the active largazole thiol. This active form is a highly potent inhibitor of class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[1]

Quantitative Data Summary:

CompoundTargetIC50 (nM) - Cancer Cell LinesKi (nM) - HDAC IsoformsOverall Yield (%)Ref.
Largazole HDAC Class IHCT116 (colon): 3 nM; NB4 (leukemia): inducing p21 expression at ~3nM; SF-268 (glioblastoma): 62 nM; SF-295 (glioblastoma): 68 nM-19-37[1][3][4]
Largazole Thiol HDAC Class I-HDAC1: 0.07; HDAC2: 0.07; HDAC3: 0.7-[2]
FK228 (Romidepsin) HDAC Class I-HDAC1: 1.1; HDAC2: 2.1; HDAC3: 3.6-[2]
SAHA (Vorinostat) Pan-HDAC-HDAC1: 16; HDAC2: 43; HDAC3: 13-[2]

Signaling Pathway: Largazole-induced p21 Expression

Largazole's inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5][6] This is a key mechanism of its anticancer activity, as p21 plays a critical role in cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[1][6] The pathway involves the acetylation of histones in the p21 promoter region, leading to transcriptional activation.

largazole_p21_pathway largazole Largazole (Prodrug) largazole_thiol Largazole Thiol (Active) largazole->largazole_thiol Hydrolysis hdac HDAC Class I largazole_thiol->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation p21_gene p21 Gene Promoter acetylated_histones->p21_gene Transcriptional Activation p21_protein p21 Protein p21_gene->p21_protein Expression cdk Cyclin/CDK Complexes p21_protein->cdk Inhibition cell_cycle G1/S Transition cdk->cell_cycle Promotion proliferation Cell Proliferation cell_cycle->proliferation

Caption: Largazole's mechanism of inducing p21 expression.

Experimental Protocols:

Key Experiment: Macrolactamization in Largazole Synthesis [1][7]

This protocol describes a key step in the total synthesis of largazole, the formation of the 16-membered macrocycle via macrolactamization.

  • Materials:

    • Linear depsipeptide precursor

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Procedure:

    • Dissolve the linear depsipeptide precursor in anhydrous DMF to a final concentration of approximately 1-2 mM.

    • Add DIPEA (4.0 equivalents) to the solution at room temperature.

    • Add BOP (2.0 equivalents) portionwise to the reaction mixture over 10 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrolactam.

Key Experiment: HDAC Inhibition Assay [2]

This protocol outlines a method to assess the inhibitory activity of largazole and its analogs against HDAC enzymes.

  • Materials:

    • Recombinant human HDAC1, HDAC2, HDAC3/NCoR2, and HDAC6 enzymes

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution containing a trypsin-like protease and a fluorescence enhancer

    • Test compounds (Largazole, Largazole Thiol) dissolved in DMSO

    • 384-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the HDAC enzyme solution to each well.

    • Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes in the dark.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki values by fitting the data to a dose-response curve.

Application Note 2: Discodermolide - A Microtubule-Stabilizing Agent with Potent Antitumor Activity

Introduction: (+)-Discodermolide is a polyketide natural product isolated from the deep-sea sponge Discodermia dissoluta. It is a potent microtubule-stabilizing agent, sharing a similar mechanism of action with the widely used anticancer drug paclitaxel (Taxol®).[8][9] Discodermolide binds to the taxane site on β-tubulin, promoting the assembly of stable microtubules and disrupting the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.[8][9] Notably, it has shown efficacy against paclitaxel-resistant cancer cell lines.[9]

Quantitative Data Summary:

CompoundTargetIC50 - Cancer Cell LinesTubulin PolymerizationOverall Yield (%)Ref.
(+)-Discodermolide β-tubulinA549 (lung): low nM range; MCF-7 (breast): low nM rangeMore potent than paclitaxel1.3 - 9.0[10][11]
Paclitaxel β-tubulinA549 (lung): low nM range; MCF-7 (breast): low nM rangeStandard-[11]

Signaling Pathway: Discodermolide-Induced Mitotic Arrest

Discodermolide's primary mechanism of action is the stabilization of microtubules. This prevents their depolymerization, which is essential for the dynamic changes in the cytoskeleton required during mitosis. The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest in the M-phase and subsequent apoptosis.

discodermolide_pathway discodermolide (+)-Discodermolide tubulin α/β-Tubulin Dimers discodermolide->tubulin Binds to β-tubulin microtubules Microtubules discodermolide->microtubules Stabilization tubulin->microtubules Polymerization microtubules->tubulin Depolymerization stabilized_mt Stabilized Microtubules abnormal_spindle Abnormal Mitotic Spindle stabilized_mt->abnormal_spindle Formation of mitotic_spindle Mitotic Spindle sac Spindle Assembly Checkpoint abnormal_spindle->sac Activation mitotic_arrest Mitotic Arrest (M-phase) sac->mitotic_arrest Induces apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Discodermolide's mechanism of microtubule stabilization and mitotic arrest.

Experimental Protocols:

Key Experiment: Suzuki Cross-Coupling in Discodermolide Synthesis [11][12]

This protocol describes a key Suzuki cross-coupling reaction used to connect major fragments in several total syntheses of discodermolide.

  • Materials:

    • Vinyl iodide fragment

    • Vinyl borane fragment

    • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

    • Base (e.g., aqueous sodium carbonate or potassium phosphate)

    • Solvent (e.g., a mixture of toluene, ethanol, and water or THF)

    • Inert atmosphere (Argon or Nitrogen)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the vinyl iodide fragment, the vinyl borane fragment, and the palladium catalyst.

    • Add the solvent mixture to the flask.

    • Add the aqueous base solution to the reaction mixture.

    • Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the coupled product.

Key Experiment: In Vitro Tubulin Polymerization Assay [8][9]

This protocol is for assessing the effect of compounds like discodermolide on the polymerization of tubulin.

  • Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compound (Discodermolide) and control (Paclitaxel, DMSO)

    • Temperature-controlled spectrophotometer with a 340 nm filter

    • 96-well clear bottom plates

  • Procedure:

    • Prepare solutions of the test compound and controls at various concentrations in polymerization buffer.

    • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the test compound or control solutions to the appropriate wells.

    • Add GTP to each well to a final concentration of 1 mM.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Analyze the kinetics of polymerization, including the lag time, rate of polymerization, and maximum polymer mass, to determine the effect of the compound.

Application Note 3: Eribulin - A Synthetic Halichondrin B Analogue for Metastatic Breast Cancer

Introduction: Eribulin (marketed as Halaven®) is a structurally simplified, fully synthetic analogue of the marine natural product halichondrin B. It is an FDA-approved drug for the treatment of metastatic breast cancer.[1][13] Eribulin is a potent microtubule-targeting agent that functions by a distinct mechanism compared to other tubulin binders. It inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[13][14] This disruption of microtubule dynamics results in irreversible mitotic blockade and apoptosis of cancer cells.[1][14]

Quantitative Data Summary:

CompoundTargetIC50 (nM) - Cancer Cell LinesEffect on Tumor MicroenvironmentRef.
Eribulin Tubulin (plus ends)Average of 1.8 nM across 8 human cancer cell linesInduces vascular remodeling, reverses EMT[6][14]

Signaling Pathway: Eribulin-Induced Apoptosis

Eribulin's disruption of microtubule dynamics during mitosis leads to prolonged mitotic arrest. This arrest activates the intrinsic apoptotic pathway, characterized by the activation of BAX, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[15]

eribulin_apoptosis_pathway eribulin Eribulin microtubules Microtubule Growth eribulin->microtubules Inhibition mitotic_block Irreversible Mitotic Blockade microtubules->mitotic_block bcl2_family Bcl-2 Family Proteins mitotic_block->bcl2_family Modulation bax BAX Activation bcl2_family->bax mitochondria Mitochondria bax->mitochondria Pore Formation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Eribulin's mechanism of inducing apoptosis via the intrinsic pathway.

Experimental Protocols:

Key Experiment: Nozaki-Hiyama-Kishi (NHK) Macrocyclization in Eribulin Synthesis [16][17][18]

The NHK reaction is a critical step in the total synthesis of eribulin, enabling the formation of the large macrocyclic ring.

  • Materials:

    • Linear aldehyde-vinyl iodide precursor

    • Chromium(II) chloride (CrCl2)

    • Nickel(II) chloride (NiCl2) (catalytic amount)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Inert atmosphere (Argon)

    • Workup solution (e.g., saturated aqueous Rochelle's salt or EDTA solution)

    • Silica gel for column chromatography

    • Solvents for chromatography

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend CrCl2 and a catalytic amount of NiCl2 in the anhydrous, degassed solvent.

    • Prepare a solution of the linear aldehyde-vinyl iodide precursor in the same solvent.

    • Add the precursor solution to the Cr/Ni suspension via syringe pump over an extended period (e.g., 4-8 hours) to maintain high dilution conditions, which favor intramolecular cyclization.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.

    • Quench the reaction by pouring it into the workup solution and stir vigorously until the green chromium salts are dissolved.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude macrocycle by silica gel column chromatography.

Application Note 4: Lycibarbarine A - A Neuroprotective Agent from a Traditional Medicinal Plant

Introduction: (+)-Lycibarbarine A is a novel alkaloid isolated from the fruit of Lycium barbarum, a plant long used in traditional Chinese medicine.[3][19] Preliminary studies have shown that lycibarbarine A exhibits significant neuroprotective activity, protecting neuronal cells from apoptosis induced by corticosterone.[20] Its unique spiro-oxazine heterocyclic core presents an interesting synthetic challenge and a potential scaffold for the development of new neuroprotective agents.

Quantitative Data Summary:

CompoundAssayResultRef.
(+)-Lycibarbarine A Neuroprotection against corticosterone-induced apoptosis in PC12 cells79.2% cell viability at 20 µM[20]
Fluoxetine (positive control) Neuroprotection against corticosterone-induced apoptosis in PC12 cells87.7% cell viability at 5 µM[20]
Total Synthesis Overall Yield -5.5%[20]

Signaling Pathway: Proposed Neuroprotective Mechanism of Lycibarbarine A

The exact signaling pathway of lycibarbarine A is still under investigation. However, extracts of Lycium barbarum have been shown to exert neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis.[21] The neuroprotective effect of Lycibarbarine A against corticosterone-induced apoptosis suggests an anti-apoptotic mechanism, potentially involving the modulation of the Bcl-2 family of proteins and the inhibition of caspase activation.

lycibarbarine_pathway corticosterone Corticosterone neuronal_stress Neuronal Stress corticosterone->neuronal_stress Induces apoptotic_pathway Pro-apoptotic Signaling neuronal_stress->apoptotic_pathway lycibarbarine (+)-Lycibarbarine A lycibarbarine->apoptotic_pathway Inhibition cell_survival Neuronal Survival lycibarbarine->cell_survival Promotes bcl2_family Bcl-2 Family Modulation apoptotic_pathway->bcl2_family Downregulates anti-apoptotic Up-regulates pro-apoptotic caspases Caspase Activation bcl2_family->caspases Leads to apoptosis Neuronal Apoptosis caspases->apoptosis

Caption: Proposed anti-apoptotic mechanism of Lycibarbarine A.

Experimental Protocols:

Key Experiment: Spiroketalization in Lycibarbarine A Synthesis [20]

This protocol describes the acid-catalyzed spiroketalization to form the characteristic oxazine spiroketal core of lycibarbarine A.

  • Materials:

    • Tetrahydroquinolinyl methyl ketone precursor

    • Camphorsulfonic acid (CSA)

    • Anhydrous methanol

    • Anhydrous dichloromethane (CH2Cl2)

    • Inert atmosphere (Argon)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography

  • Procedure:

    • Dissolve the tetrahydroquinolinyl methyl ketone precursor in anhydrous CH2Cl2 under an argon atmosphere.

    • Add anhydrous methanol (10 equivalents) to the solution.

    • Add a catalytic amount of CSA to the reaction mixture.

    • Stir the reaction at 30 °C for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the spiroketal product.

Key Experiment: Neuroprotection Assay against Corticosterone-Induced Apoptosis [20]

This assay evaluates the ability of a compound to protect neuronal cells from apoptosis induced by a glucocorticoid.

  • Materials:

    • PC12 cells (rat pheochromocytoma cell line)

    • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

    • Corticosterone

    • Test compound (Lycibarbarine A)

    • Positive control (e.g., Fluoxetine)

    • MTT or similar cell viability reagent

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

    • Induce apoptosis by adding corticosterone to the wells (final concentration typically in the µM range). Include a vehicle control group without corticosterone.

    • Incubate the cells for 24-48 hours.

    • Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated, non-corticosterone-exposed control cells.

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and related Evans auxiliaries. Our goal is to help you improve reaction yields and diastereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Issue 1: Low or No Product Yield

Low or no yield of the desired alkylated product is a frequent challenge. The underlying cause often relates to the formation and stability of the enolate.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Incomplete Deprotonation (Enolate Formation) - Ensure the base is fresh and properly titrated. Common bases include LDA, n-BuLi, and NaHMDS.[1] - Use a slight excess of the base (1.05-1.1 equivalents). - Verify the reaction temperature is sufficiently low (typically -78 °C) to prevent base degradation.The acidity of the α-proton is moderate, requiring a strong, non-nucleophilic base for complete and rapid deprotonation.
Enolate Decomposition - Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps. - Add the electrophile promptly after the enolate has formed.Enolates can be unstable at higher temperatures, leading to decomposition or side reactions.
Poor Electrophile Reactivity - For less reactive electrophiles (e.g., some alkyl bromides or chlorides), consider using the sodium enolate (formed with NaHMDS) which can be more reactive than the lithium enolate.[2] - The use of alkyl triflates as electrophiles can also enhance reactivity.The nucleophilicity of the enolate must be sufficient to displace the leaving group of the electrophile at low temperatures.
Moisture in the Reaction - Thoroughly dry all glassware and solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Strong bases like LDA and n-BuLi react rapidly with water, which will quench the base and prevent enolate formation.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Diastereoselectivity

High diastereoselectivity is the primary goal of using an Evans chiral auxiliary. A lower than expected diastereomeric ratio (d.r.) indicates a problem with the stereocontrol of the reaction.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Incorrect Enolate Geometry - Ensure the use of a suitable base and conditions to favor the formation of the (Z)-enolate. Lithium bases like LDA and n-BuLi typically provide high (Z)-selectivity.[3]The chelated (Z)-enolate is crucial for high diastereoselectivity as it presents one face of the enolate for electrophilic attack, shielded by the benzyl group of the auxiliary.
Epimerization of the Product - Avoid using a large excess of base. - Quench the reaction promptly after the alkylation is complete.The α-proton of the newly formed stereocenter can be abstracted by excess base, leading to racemization.[1]
Reaction Temperature Too High - Maintain strict temperature control at -78 °C during enolate formation and alkylation. For some lithium enolates, the alkylation can be slowly warmed to 0 °C, but this should be optimized.[1]Higher temperatures can lead to a less organized transition state, reducing the energy difference between the pathways leading to the two diastereomers.
Solvent Effects - THF is the most common solvent and generally provides good results. Some reports suggest that diethyl ether can enhance stereoselectivity in certain cases.[4]The solvent can influence the aggregation state and chelation of the enolate, which in turn affects diastereoselectivity.
Metal Counterion - The choice of metal can significantly impact selectivity. Boron enolates, for example, are excellent for aldol reactions but lithium and sodium enolates are typically used for alkylations.[5]The metal counterion plays a key role in the chelation and geometry of the transition state.

Diastereoselectivity Data for Alkylation of Acylated Evans Auxiliaries

Auxiliary Substituent (R) Electrophile (E+) Base Temperature (°C) Diastereomeric Ratio
i-PrCH₃-INaHMDS-7891 : 9
i-PrPhCH₂BrLDA099 : 1
PhCH₃-INaHMDS-787 : 93
PhPhCH₂BrLDA02 : 98

Data adapted from literature reports.[1]

Frequently Asked Questions (FAQs)

Q1: How do I prepare the this compound starting material?

The N-acylated oxazolidinone is typically prepared by deprotonating the (S)-4-Benzyl-2-oxazolidinone with a strong base like n-BuLi at -78 °C, followed by the addition of an acylating agent such as heptanoyl chloride.[6] Milder conditions using DMAP as a catalyst with the corresponding anhydride at room temperature have also been reported.[6]

Q2: What is the best way to form the enolate for alkylation?

For alkylations, lithium or sodium enolates are generally used due to their high reactivity.[5] Deprotonation with sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C is a reliable method that leads to a rigidly chelated (Z)-enolate, which is key for high diastereoselectivity.[6] Lithium diisopropylamide (LDA) is also commonly employed.

Q3: My reaction is complete, but I'm having trouble with the purification. What are the common impurities?

Common impurities include the unreacted starting material, the minor diastereomer of the product, and potentially byproducts from base-related side reactions. Flash column chromatography is usually effective for separating the major diastereomer from these impurities.[6]

Q4: How do I remove the chiral auxiliary after the reaction?

There are several methods to cleave the chiral auxiliary. For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) is a mild and effective reagent that minimizes side reactions like epimerization.[1][6] Reductive cleavage using agents like lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.

Experimental Protocol: Diastereoselective Alkylation

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous THF under Argon start->dissolve cool_78 Cool solution to -78 °C (Dry ice/acetone bath) dissolve->cool_78 add_base Add NaHMDS (1.05 eq) dropwise and stir for 30-60 min cool_78->add_base add_electrophile Add electrophile (1.1 eq) dropwise at -78 °C add_base->add_electrophile stir Stir at -78 °C for 2-4 hours add_electrophile->stir quench Quench with saturated aqueous NH₄Cl solution stir->quench warm_rt Warm to room temperature quench->warm_rt extract Extract with Ethyl Acetate warm_rt->extract dry_concentrate Dry organic layer (Na₂SO₄) and concentrate in vacuo extract->dry_concentrate purify Purify by flash column chromatography (Silica gel) dry_concentrate->purify end Obtain Product purify->end

Caption: General workflow for the Evans alkylation reaction.

References

Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Enolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one enolates in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the generation and reaction of this compound enolates, focusing on minimizing side reactions and maximizing desired product yield and stereoselectivity.

Q1: My aldol reaction is showing low diastereoselectivity. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to several key factors related to enolate formation and reaction conditions.

  • Incorrect Enolate Geometry: The desired syn-aldol product arises from the reaction of a Z-enolate through a chair-like Zimmerman-Traxler transition state.[1][2] Formation of the undesired E-enolate will lead to the anti-aldol product, thus reducing the overall diastereoselectivity.

    • Troubleshooting:

      • Choice of Base and Lewis Acid: For reliable formation of the Z-enolate, the use of dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like diisopropylethylamine (DIPEA) is standard.[3] Lithium bases like LDA can also be effective but are sensitive to reaction conditions.[1]

      • Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are preferred. Ensure the solvent is anhydrous, as water can interfere with enolate formation.

  • Epimerization: The chiral center alpha to the carbonyl group is susceptible to epimerization under basic conditions, especially if the enolate is allowed to equilibrate before the addition of the electrophile.[4]

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the enolization and aldol addition steps.[5]

      • Reaction Time: Add the aldehyde promptly after the enolate formation is complete to minimize the time the enolate spends in solution.

  • Retro-Aldol Reaction: The aldol addition is a reversible process.[6][7] If the reaction is allowed to warm or stir for too long after the initial addition, the product can revert to the enolate and aldehyde, allowing for equilibration to a less selective mixture.

    • Troubleshooting:

      • Quenching: Quench the reaction at low temperature once the addition is complete.

      • Workup: Use a buffered aqueous workup (e.g., phosphate buffer) to avoid strongly acidic or basic conditions that can promote the retro-aldol reaction.

Q2: I am observing a significant amount of the "non-Evans" syn-aldol product. How can I favor the "Evans" syn-diastereomer?

A2: The formation of the "non-Evans" syn-product is typically associated with the use of certain Lewis acids, particularly titanium tetrachloride (TiCl₄), which can lead to a different transition state geometry.[8]

  • Lewis Acid Choice: The choice of Lewis acid is critical for controlling which diastereomer is formed. Boron enolates (formed with Bu₂BOTf) strongly favor the "Evans" syn-product.[3]

    • Troubleshooting:

      • If you are using TiCl₄ and observing the "non-Evans" product, switch to Bu₂BOTf as the Lewis acid. The chelated chair transition state of the boron enolate is highly organized and reliably delivers the desired stereochemistry.[1]

Q3: My reaction is messy, and I'm isolating unreacted starting material and what appears to be a self-condensation product of my aldehyde. What's going wrong?

A3: This issue points towards problems with the enolate formation or the relative rates of the desired and undesired reactions.

  • Incomplete Enolate Formation: If the N-acyloxazolidinone is not fully converted to its enolate, the unreacted starting material will remain. Additionally, if the base is not sufficiently strong or is used in substoichiometric amounts, there will be both enolate and unreacted starting material present.

    • Troubleshooting:

      • Base Stoichiometry: Ensure you are using a slight excess of the base (e.g., 1.05-1.1 equivalents) to drive the enolization to completion.

      • Base Strength: Use a strong, non-nucleophilic base like LDA or Bu₂BOTf/DIPEA.[5][9]

  • Aldehyde Self-Condensation: If the rate of aldehyde self-condensation is competitive with the rate of its reaction with your chiral enolate, you will observe byproducts.[5]

    • Troubleshooting:

      • Reverse Addition: Add the enolate solution to the aldehyde solution at low temperature. This ensures that the aldehyde is always in the presence of an excess of the nucleophilic enolate, minimizing its opportunity to react with itself.

      • Non-enolizable Aldehydes: This is not a solution for all cases, but be aware that aldehydes without α-protons (like benzaldehyde) cannot self-condense.[10]

Q4: During the cleavage of the chiral auxiliary, I am getting low yields and a side product that I suspect is from the cleavage of the oxazolidinone ring itself. How can I improve the cleavage step?

A4: The selective cleavage of the exocyclic acyl group is crucial. Using harsh conditions can lead to the undesired hydrolysis of the endocyclic carbamate.[4]

  • Incorrect Reagents: Strong bases like lithium hydroxide (LiOH) alone can attack the more electrophilic endocyclic carbonyl, leading to ring-opening.[11] This can also lead to epimerization of the product.[4]

    • Troubleshooting:

      • Standard Cleavage Protocol: The most reliable method for hydrolyzing the auxiliary to the carboxylic acid is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), at 0 °C.[4] The hydroperoxide anion is a softer nucleophile and selectively attacks the exocyclic carbonyl.

      • Alternative Cleavages: For conversion to other functional groups, various methods are available that avoid harsh basic hydrolysis:

        • Alcohols: Reduction with LiBH₄ or LiAlH₄.[4]

        • Esters and Amides: Direct conversion using Lewis acids like Yb(OTf)₃ has been reported.[12][13]

Quantitative Data on Diastereoselectivity

The diastereoselectivity of aldol reactions using (S)-4-Benzyl-3-acyloxazolidin-2-ones is highly dependent on the reaction conditions. While specific data for the heptanoyl group is not extensively published, the principles are well-established from studies with propionyl and other acyl analogues.

N-Acyl GroupLewis Acid / BaseElectrophileDiastereomeric Ratio (syn:anti)Reference
PropionylBu₂BOTf / DIPEAIsobutyraldehyde>99:1[3]
PropionylTiCl₄ / DIPEABenzaldehyde97:3 ("Evans-syn":"non-Evans-syn")[14]
PropionylTiCl₄ / (-)-Sparteine (2 eq)Benzaldehyde3:97 ("Evans-syn":"non-Evans-syn")[3]
AcetylBu₂BOTf / DIPEABenzaldehyde~1:1[8][15]

This table illustrates the high selectivity achieved with boron enolates for the "Evans-syn" product and how titanium enolates can be tuned to produce either the "Evans-syn" or "non-Evans-syn" product. It also highlights the poor selectivity of acetyl derivatives, underscoring the importance of the α-alkyl group on the acyl chain for stereocontrol.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective "Evans-syn" Aldol Addition

This protocol is a standard procedure for achieving high diastereoselectivity for the syn-aldol product.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. After 15 minutes, add dibutylboron triflate (Bu₂BOTf) (1.1 equiv, as a 1 M solution in CH₂Cl₂) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Add a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stir vigorously at 0 °C for 1 hour to decompose the boron intermediates.

  • Workup: Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Low Diastereoselectivity - Minimizing Epimerization and Retro-Aldol Reaction

This modified protocol emphasizes strict temperature control and rapid reaction times.

  • Enolization: Follow steps 1-3 of Protocol 1, but after the addition of Bu₂BOTf, stir at -78 °C for only 30 minutes. Do not warm the solution to 0 °C.

  • Aldol Addition: While maintaining the temperature at -78 °C, immediately add the aldehyde (1.2 equiv) dropwise.

  • Reaction: Stir at -78 °C for 30 minutes to 1 hour. Do not allow the reaction to warm.

  • Quenching and Workup: Proceed with steps 6-8 of Protocol 1, ensuring the quenching solution is pre-cooled to 0 °C.

Visualizations

Below are diagrams illustrating key pathways and relationships in the context of side reactions of this compound enolates.

Aldol_Reaction_Pathways cluster_start Starting Materials cluster_enolate Enolate Formation cluster_products Products N-acyloxazolidinone N-acyloxazolidinone Z-Enolate Z-Enolate N-acyloxazolidinone->Z-Enolate Bu₂BOTf, DIPEA E-Enolate E-Enolate N-acyloxazolidinone->E-Enolate Incorrect Base/ Conditions Aldehyde Aldehyde Desired Syn-Aldol Desired Syn-Aldol Z-Enolate->Desired Syn-Aldol + Aldehyde (Zimmerman-Traxler) Undesired Anti-Aldol Undesired Anti-Aldol E-Enolate->Undesired Anti-Aldol + Aldehyde Retro-Aldol Retro-Aldol (Epimerization Risk) Desired Syn-Aldol->Retro-Aldol Base/Heat Retro-Aldol->Aldehyde Retro-Aldol->Z-Enolate

Caption: Desired vs. undesired pathways in an Evans aldol reaction.

Auxiliary_Cleavage cluster_desired Desired Cleavage cluster_undesired Undesired Side Reactions Aldol_Adduct N-Acyl Aldol Product Carboxylic_Acid β-Hydroxy Acid + Recovered Auxiliary Aldol_Adduct->Carboxylic_Acid LiOH, H₂O₂ (Selective Attack at Exocyclic Carbonyl) Ring_Opening Ring-Opened Product Aldol_Adduct->Ring_Opening Strong Base (e.g., LiOH alone) (Attack at Endocyclic Carbonyl) Epimerization Epimerized Product Aldol_Adduct->Epimerization Basic Conditions, Prolonged Time

Caption: Selective vs. non-selective cleavage of the chiral auxiliary.

Troubleshooting_Logic Start Low Diastereoselectivity Observed Check_Enolate 1. Check Enolate Formation Conditions Start->Check_Enolate Potential Cause: Incorrect Enolate Geometry Check_Temp 2. Verify Temperature Control (-78°C) Start->Check_Temp Potential Cause: Epimerization Check_Time 3. Minimize Reaction and Quench Time Start->Check_Time Potential Cause: Retro-Aldol Reaction Solution_Base Use Bu₂BOTf/DIPEA for reliable Z-enolate Check_Enolate->Solution_Base Solution_Temp Maintain -78°C throughout addition Check_Temp->Solution_Temp Solution_Time Add aldehyde immediately after enolization; quench promptly at low temp Check_Time->Solution_Time

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Purification of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-4-benzyl-3-heptanoyloxazolidin-2-one adducts, typically generated from diastereoselective aldol reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound adducts.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Adduct After Reaction Incomplete reaction.- Ensure the reaction has gone to completion using TLC analysis before quenching. - Check the quality and stoichiometry of reagents, particularly the base and Lewis acid.
Decomposition of the adduct during workup.[1]- Use a milder quenching agent, such as a saturated ammonium chloride solution.[2] - Some literature suggests that quenching with concentrated HCl can prevent deacylation and improve yields.[1]
Multiple Spots on TLC After Reaction Unreacted starting materials (e.g., (S)-4-benzyl-2-oxazolidinone, heptanoyl chloride).- The unreacted chiral auxiliary and excess acylating agent can often be removed during column chromatography.
Formation of diastereomers.- While Evans aldol reactions are known for high diastereoselectivity, minor diastereomers can form.[3][4] These can typically be separated by flash column chromatography or recrystallization.
Presence of byproducts.- Byproducts from side reactions may require careful optimization of column chromatography conditions for removal.
Difficulty Separating Diastereomers Similar polarity of diastereomers.- Optimize the solvent system for flash column chromatography. A less polar solvent system may improve separation. - Consider recrystallization, as diastereomers often have different solubilities, and many aldol adducts are highly crystalline.[3]
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the adduct.[5]- Choose a recrystallization solvent with a lower boiling point.[5]
The solution is supersaturated.- Add a small amount of additional hot solvent to fully dissolve the compound.
No Crystals Form Upon Cooling The solution is too dilute.- Evaporate some of the solvent to increase the concentration of the adduct and then allow it to cool again.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
The adduct is an oil at room temperature.- If the adduct is not a solid at room temperature, purification by column chromatography is the preferred method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound adducts?

A1: The most common methods are flash column chromatography and recrystallization.[2] Often, a combination of both is used, where column chromatography provides the initial purification, and recrystallization is used to obtain a single, pure diastereomer.[3]

Q2: How can I effectively remove unreacted (S)-4-benzyl-2-oxazolidinone?

A2: Unreacted (S)-4-benzyl-2-oxazolidinone is typically more polar than the acylated adduct and can be readily separated by flash column chromatography on silica gel.

Q3: What are some recommended solvent systems for column chromatography?

A3: A common starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes. For example, starting with 6% ethyl acetate in hexanes and gradually increasing the polarity to 12% ethyl acetate in hexanes has been reported to be effective for similar N-acyloxazolidinones.[2] The optimal solvent system will depend on the specific adduct and any impurities present.

Q4: How can I improve the separation of diastereomers?

A4: To improve diastereomer separation, you can try using a longer chromatography column, a shallower solvent gradient, or a different solvent system. Recrystallization is also a powerful technique for separating diastereomers, as one diastereomer is often significantly less soluble than the other.[3]

Q5: My purified adduct appears as a yellow oil, but the literature reports a white solid. What could be the issue?

A5: A yellow color may indicate the presence of impurities. If the product is known to be a solid, the oily nature suggests it is not yet pure. Further purification by column chromatography or attempting recrystallization from a different solvent system may be necessary. If the product still oils out, it may be that the specific adduct you have synthesized is indeed an oil at room temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column: A glass column is slurry-packed with silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: The crude reaction mixture is concentrated in vacuo and then dissolved in a minimal amount of dichloromethane or the mobile phase. This solution is then loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes). The gradient is chosen based on preliminary TLC analysis of the crude mixture.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.

  • Concentration: Fractions containing the pure adduct are combined and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization (Single Solvent Method)
  • Solvent Selection: Choose a solvent in which the adduct is sparingly soluble at room temperature but highly soluble when hot.[6] Common solvents for N-acyloxazolidinone adducts include mixtures of ethyl acetate and hexanes.[1]

  • Dissolution: The crude adduct is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added until the solid just dissolves.[6][7]

  • Cooling: The flask is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6] The flask can then be placed in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.[7]

  • Washing: The collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[7]

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture tlc TLC Analysis start->tlc Analyze composition column Flash Column Chromatography tlc->column Separate components recrystallization Recrystallization column->recrystallization Further purify end Pure Adduct column->end If adduct is an oil recrystallization->end Isolate pure diastereomer

Caption: General workflow for the purification of this compound adducts.

Troubleshooting Logic

TroubleshootingLogic cluster_issues Observed Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC) multiple_spots Multiple Spots start->multiple_spots oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals run_column Perform Column Chromatography multiple_spots->run_column change_solvent Change Recrystallization Solvent oiling_out->change_solvent slow_cool Slow Cooling / Concentrate no_crystals->slow_cool recrystallize Recrystallize run_column->recrystallize For final purity

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Chiral Auxiliary Racemization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to chiral auxiliaries. This resource provides guidance for researchers, scientists, and drug development professionals on identifying and preventing racemization during asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of racemization when using chiral auxiliaries?

Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), can occur at different stages of a synthesis.[1][2] Key causes include:

  • Cleavage/Removal Conditions: The final step, removing the auxiliary, is a frequent source of racemization. Harsh acidic or basic conditions required for hydrolysis can cause epimerization at the newly formed stereocenter, especially if it is adjacent to a carbonyl group.[3]

  • Enolate Formation: The process of forming an enolate intermediate, which is planar and achiral, temporarily destroys the stereocenter. If the subsequent reaction is not perfectly stereocontrolled, or if the enolate is not conformationally locked by the auxiliary, racemization can occur upon protonation or reaction.[2][4]

  • Thermal Instability: For some molecules, racemization can be induced by heat, which provides the energy needed to overcome the barrier to interconversion between enantiomers.[1]

  • Presence of Chemical Reagents: Both acidic and basic reagents can catalyze racemization, often by facilitating the formation of achiral intermediates like enols or carbocations.[1][4]

  • Substrate Structure: The inherent structure of the substrate can make it more prone to racemization. For example, the presence of an acidic α-proton next to the stereocenter in a carbonyl compound makes it susceptible to enolization and subsequent racemization.[4]

Q2: My reaction's enantiomeric excess (ee) is lower than expected. How can I determine if my chiral auxiliary or my product is racemizing?

A lower than expected enantiomeric excess (ee) requires a systematic investigation to pinpoint the source of the issue. The overall stereochemical outcome depends on three key steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.[5]

Here is a logical workflow to diagnose the problem:

G start Low ee or dr Observed check_dr 1. Analyze Diastereomeric Ratio (dr) of Crude Product (Pre-Cleavage) start->check_dr dr_high Diastereomeric Ratio is High (>95%) check_dr->dr_high Yes dr_low Diastereomeric Ratio is Low check_dr->dr_low No cleavage_issue Problem is likely in the Auxiliary Cleavage Step dr_high->cleavage_issue reaction_issue Problem is in the Diastereoselective Reaction Step dr_low->reaction_issue cleavage_solution Troubleshoot Cleavage: - Use milder conditions (e.g., LiOOH) - Lower temperature - Optimize pH cleavage_issue->cleavage_solution reaction_solution Troubleshoot Reaction: - Check base/Lewis acid purity - Lower temperature (-78°C or lower) - Verify auxiliary purity - Optimize solvent reaction_issue->reaction_solution

Caption: Troubleshooting workflow for low enantioselectivity.

To implement this workflow, you should:

  • Analyze the Diastereomeric Ratio (dr): Before the cleavage step, analyze the crude product mixture using standard NMR or achiral chromatography. Since diastereomers have different physical properties, their ratio can be determined without chiral methods.[6]

  • Interpret the Results:

    • High Diastereomeric Ratio: If the dr is high, your diastereoselective reaction was successful. The loss of stereochemical purity is happening during the auxiliary removal step. Focus on optimizing the cleavage conditions.

    • Low Diastereomeric Ratio: If the dr is low, the issue lies within the stereoselective reaction itself. Potential causes include impure reagents, incorrect temperature control, or racemization of the enolate intermediate.

Q3: Which conditions are known to cause epimerization during the removal of common chiral auxiliaries like Evans' oxazolidinones?

The removal of the auxiliary is a critical step where stereochemistry can be lost.[5] While numerous methods exist, some are harsher than others.

For Evans' oxazolidinones , the standard cleavage to a carboxylic acid uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[7] While effective, the basic conditions can pose a risk for epimerization of the α-stereocenter. Lithium hydroperoxide (LiOOH), formed from LiOH and H₂O₂, is the active nucleophile and is generally less basic, reducing the risk of side reactions.[3][8]

The mechanism of racemization under these conditions often involves the formation of a planar, achiral enolate intermediate from the product after the auxiliary has been cleaved.[4]

G cluster_0 Racemization via Enolate Intermediate Chiral R-Stereocenter (Product) Enolate Achiral Enolate (Planar Intermediate) Chiral->Enolate Deprotonation Base Base (e.g., OH⁻) Racemic Racemic Mixture (R and S) Enolate->Racemic Re-protonation (from either face) Protonation Protonation (H₂O)

Caption: Mechanism of base-catalyzed racemization at an α-carbon.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Auxiliary Stability Under Reaction Conditions

If you suspect the auxiliary itself is not stable under your reaction conditions (e.g., strong base, high temperature), run a control experiment.

Objective: To determine if the chiral auxiliary epimerizes before or during the diastereoselective reaction.

Protocol:

  • Reaction Setup: In a flask, combine the acylated chiral auxiliary (the substrate for your main reaction) with the solvent and the base or Lewis acid you intend to use. Do not add the electrophile.

  • Mimic Reaction Conditions: Stir the mixture at the same temperature and for the same duration as your planned diastereoselective reaction.

  • Quench and Workup: Quench the reaction as you normally would. Isolate and purify the starting material (the acylated auxiliary).

  • Analysis: Analyze the recovered material using chiral HPLC or NMR with a chiral shift reagent to determine if any epimerization of the auxiliary has occurred.

  • Interpretation: If you observe a loss of enantiomeric purity in the recovered auxiliary, your reaction conditions are too harsh for the auxiliary itself. You will need to explore milder bases, lower temperatures, or shorter reaction times.

Guide 2: Protocol for Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess (ee) of your final product.[9]

Objective: To separate and quantify the enantiomers of the final product after cleavage of the auxiliary.

General Protocol:

  • Column Selection: Choose a chiral column suitable for your class of compound. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely applicable.

  • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA). Run an injection of your racemic standard (if available) to see if you get separation.

  • Optimization: If separation is poor, systematically vary the mobile phase composition. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can dramatically improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as:

    • % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Data Summary: Cleavage Conditions and Potential for Epimerization

The choice of cleavage conditions is critical to preserving the stereochemical integrity of your product. Below is a summary of common methods for N-acyloxazolidinones.

Cleavage Reagent(s)Product TypeTypical ConditionsPotential for RacemizationNotes
LiOH / H₂O₂ Carboxylic AcidTHF/H₂O, 0°C to RTModerateA standard, widely used method. The basicity of LiOH can be a risk for sensitive substrates.[7]
LiOOH Carboxylic AcidTHF/H₂O, 0°CLowLess basic than LiOH, making it a milder alternative that is less likely to cause epimerization.[3]
LiBH₄ or NaBH₄ Primary AlcoholEt₂O or THF, 0°C to RTLowReductive cleavage is generally mild and preserves stereochemistry.
DIBAL-H AldehydeToluene or CH₂Cl₂, -78°CLowRequires careful temperature control to avoid over-reduction to the alcohol.[10]
Organolithium (R-Li) KetoneTHF, -78°CLow to ModerateCan be very effective but requires careful control of stoichiometry and temperature.[11]
Strong Acid (e.g., H₂SO₄) Carboxylic AcidDioxane/H₂O, RefluxHighVigorous acidic conditions are known to cause racemization via keto-enol tautomerism.[3]

This guide provides a starting point for addressing racemization issues. Always consult the primary literature for procedures specific to your substrate and auxiliary.

References

Technical Support Center: Optimizing Reactions with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Reactions

Question: We are observing a low diastereomeric ratio (dr) in our aldol reaction using this compound. How can we improve the stereoselectivity?

Answer: Low diastereoselectivity in Evans aldol reactions is often linked to the temperature of enolate formation and the subsequent reaction with the electrophile. The key is to favor the formation of the kinetic Z-enolate, which leads to the desired syn-aldol product.

Troubleshooting Steps:

  • Enolate Formation Temperature: Ensure the deprotonation step to form the boron enolate is performed at a sufficiently low temperature. A standard starting point is -78 °C (dry ice/acetone bath). Temperatures above this can lead to the formation of the undesired thermodynamic enolate or racemization.

  • Reaction Temperature: The subsequent addition of the aldehyde should also be carried out at low temperatures, typically between -78 °C and -40 °C. Allowing the reaction to warm prematurely can compromise diastereoselectivity.

  • Reagent Addition: Add the base (e.g., diisopropylethylamine, DIPEA) and the aldehyde slowly and dropwise to maintain a consistent low temperature throughout the reaction mixture. Rapid addition can create localized warming.

  • Stirring: Ensure efficient stirring to maintain a homogenous temperature within the reaction vessel.

Illustrative Data on Temperature vs. Diastereoselectivity:

Temperature (°C)Diastereomeric Ratio (syn:anti)
-78>99:1
-4095:5
080:20
25 (Room Temp)60:40

Note: This data is representative and actual results may vary based on specific substrates and conditions.

Issue 2: Low Yield in Alkylation Reactions

Question: Our alkylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes related to temperature?

Answer: Low yields in the alkylation of N-acyloxazolidinones can stem from incomplete enolate formation, side reactions, or product decomposition, all of which can be influenced by temperature.

Troubleshooting Steps:

  • Deprotonation Temperature: Formation of the lithium enolate using a strong, hindered base like Lithium Diisopropylamide (LDA) should be conducted at very low temperatures, typically -78 °C. If the temperature is too high, the enolate may not form cleanly or could be unstable.

  • Alkylation Temperature: After enolate formation, the addition of the alkylating agent (e.g., an alkyl halide) is also performed at low temperatures. However, for less reactive alkylating agents, the reaction may need to be allowed to warm slowly to ensure the reaction proceeds to completion. A common practice is to add the electrophile at -78 °C and then slowly warm the reaction to 0 °C or even room temperature over several hours.

  • Reaction Time: At very low temperatures, the reaction rate will be slow. If the reaction is quenched too early, it may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Side Reactions: Higher temperatures can promote side reactions such as elimination or reaction of the enolate with the solvent. Maintaining a low temperature profile helps to minimize these undesired pathways.

General Temperature Guidelines for Alkylation:

StepTemperature Range (°C)
Enolate Formation (LDA)-78
Electrophile Addition-78
Reaction ProgressionSlowly warm from -78 to 0 or RT

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-acylation of (S)-4-benzyl-2-oxazolidinone to form this compound?

A1: The N-acylation is typically performed by first treating the (S)-4-benzyl-2-oxazolidinone with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) at a low temperature, such as 0 °C or -78 °C, to form the corresponding anion. Subsequently, heptanoyl chloride is added, and the reaction is often allowed to warm to room temperature to ensure completion. A temperature range of 15 °C to 50 °C for the reaction after the addition of the acyl chloride has been reported in similar preparations.

Q2: How does temperature affect the stability of the enolate formed from this compound?

A2: Enolates are generally reactive intermediates and their stability is temperature-dependent. At very low temperatures (e.g., -78 °C), the kinetically favored Z-enolate is relatively stable and can be trapped by an electrophile with high stereoselectivity. As the temperature increases, the enolate has more energy to overcome the activation barrier to equilibrate to the more stable, but less stereochemically useful, thermodynamic enolate. Higher temperatures can also lead to enolate decomposition.

Q3: Can running the reaction at a higher temperature for a shorter time achieve the same result as a longer reaction at a lower temperature?

A3: Generally, for stereoselective reactions involving chiral auxiliaries like this compound, this is not recommended. The high diastereoselectivity is a result of kinetic control, which is favored at low temperatures. Increasing the temperature may speed up the reaction, but it will likely lead to a significant loss of stereoselectivity as the system moves towards thermodynamic control.

Q4: What are the signs that my reaction temperature is too high?

A4: Signs that your reaction temperature may be too high include:

  • Poor Diastereoselectivity: A mixture of diastereomers is observed where a single diastereomer is expected.

  • Formation of Byproducts: Appearance of unexpected spots on your TLC plate, which could indicate side reactions like elimination, self-condensation, or decomposition.

  • Darkening of the Reaction Mixture: While not always indicative of a problem, a significant and rapid color change to a dark brown or black solution can suggest decomposition.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (Bu₂BOTf) via syringe.

  • Add diisopropylethylamine (DIPEA) dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete formation of the boron enolate.

  • Add the desired aldehyde dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and hydrogen peroxide.

  • Proceed with standard aqueous workup and purification by column chromatography.

Aldol_Workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_reaction Aldol Reaction cluster_workup Workup A Dissolve N-acyloxazolidinone in CH2Cl2 under Argon B Cool to -78 °C A->B C Add Bu2BOTf B->C D Add DIPEA dropwise C->D E Stir for 30-60 min at -78 °C D->E F Add Aldehyde at -78 °C E->F Z-enolate formed G Stir at -78 °C, then warm to RT F->G H Quench Reaction G->H I Aqueous Workup H->I J Purification I->J

Fig 1. Experimental workflow for a diastereoselective aldol reaction.
Protocol 2: General Procedure for a Diastereoselective Alkylation

  • Dissolve this compound in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF. Stir for 30-60 minutes at -78 °C to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Slowly warm the reaction to 0 °C or room temperature and monitor its progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup and purify the product by column chromatography.

Alkylation_Logic Temp Reaction Temperature LowTemp Low Temperature (-78 °C) Temp->LowTemp Maintain HighTemp Higher Temperature (> -40 °C) Temp->HighTemp Allow to Rise Kinetic Kinetic Control Favored LowTemp->Kinetic Thermo Thermodynamic Control Increases HighTemp->Thermo HighSelectivity High Diastereoselectivity Kinetic->HighSelectivity LowSelectivity Low Diastereoselectivity Thermo->LowSelectivity

Fig 2. Logical relationship between temperature and diastereoselectivity.

Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in stereoselective reactions, with a focus on the impact of Lewis acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion to the aldol product. 1. Incomplete enolate formation. 2. Inactive Lewis acid or base. 3. Poor quality reagents or solvents. 4. Reaction temperature is too high or too low.1. Ensure the reaction for enolate formation is stirred for a sufficient time at the correct temperature before adding the aldehyde. 2. Use freshly opened or properly stored Lewis acids and bases. Titrate organolithium reagents if used for acylation. 3. Use anhydrous solvents and freshly distilled aldehydes. 4. Optimize the reaction temperature. Boron enolates are typically formed at 0°C and the aldol reaction is then run at -78°C.
Poor diastereoselectivity (low d.r.). 1. Incorrect Lewis acid for the desired stereoisomer. 2. Presence of water in the reaction mixture. 3. Non-optimal reaction temperature. 4. Use of a lithium enolate instead of a boron or titanium enolate.1. For syn-aldol products, use a chelating Lewis acid like dibutylboron triflate (Bu₂BOTf). For anti-aldol products, a different auxiliary or specific magnesium-based Lewis acids might be necessary.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Perform the aldol addition at low temperatures (e.g., -78°C) to maximize stereocontrol. 4. Lithium-mediated aldol reactions often exhibit lower levels of diastereoselection due to a less "tight" transition state.[2]
Formation of the "non-Evans" syn aldol product. 1. Use of a chelating Lewis acid such as TiCl₄ with certain bases.1. The choice of Lewis acid and base can influence the transition state geometry. To favor the "Evans-syn" product, Bu₂BOTf with a hindered amine like triethylamine or diisopropylethylamine is the standard.[3][4]
Cleavage of the chiral auxiliary during the reaction. 1. Use of a strong, non-hindered base for enolate formation (e.g., LDA). 2. Reaction temperature is too high.1. For enolate formation, use a soft Lewis acid like Bu₂BOTf in combination with a hindered amine base (e.g., triethylamine or diisopropylethylamine).[5] 2. Maintain the recommended low temperatures throughout the enolate formation and aldol addition steps.
Difficulty in removing the chiral auxiliary. 1. Incomplete hydrolysis or reduction. 2. Epimerization or retro-aldol reaction during cleavage.1. For hydrolysis to the carboxylic acid, use LiOH with H₂O₂. For reduction to the alcohol, LiBH₄ is a common choice. Ensure sufficient equivalents of the reagent and adequate reaction time. 2. Use milder conditions for cleavage. LiOOH (from LiOH and H₂O₂) is less basic and can minimize side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: How does the choice of Lewis acid affect the stereochemical outcome of the aldol reaction?

A1: The Lewis acid plays a crucial role in determining the geometry of the transition state, which in turn dictates the stereochemistry of the aldol product.[3][4]

  • Chelating Lewis Acids (e.g., Dibutylboron Triflate - Bu₂BOTf): These Lewis acids coordinate to both the carbonyl oxygen of the N-acyl group and the enolate oxygen, forming a rigid, six-membered chair-like transition state known as the Zimmerman-Traxler model.[3][6] This arrangement forces the aldehyde to approach from the less sterically hindered face of the enolate, leading to the formation of the syn-aldol product with high diastereoselectivity.[3]

  • Non-Chelating Lewis Acids (e.g., Boron Trifluoride - BF₃): These Lewis acids typically coordinate to only one of the carbonyl oxygens, leading to a more flexible, open transition state. This can result in lower diastereoselectivity or even a reversal to the anti-aldol product, depending on other factors.

  • Titanium Tetrachloride (TiCl₄): The stereochemical outcome with TiCl₄ can be more complex and is highly dependent on the reaction conditions, including the base used. It can lead to either the "Evans-syn" or "non-Evans-syn" aldol adducts.

Q2: Why is this compound used as a chiral auxiliary?

A2: This molecule is a derivative of (S)-4-benzyl-2-oxazolidinone, a widely used Evans chiral auxiliary. The benzyl group at the 4-position effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde) to attack from the opposite, less hindered face. This steric control is the basis for the high diastereoselectivity observed in reactions involving this auxiliary.

Q3: What is the difference between an "Evans-syn" and a "non-Evans-syn" aldol product?

A3: Both are syn-aldol products, meaning the newly formed hydroxyl group and the alkyl group at the alpha-position are on the same side in a Fischer projection. The distinction refers to the absolute stereochemistry, which is determined by the face of the enolate that the aldehyde attacks. The "Evans-syn" product is the major diastereomer typically obtained under standard Evans aldol conditions (e.g., using Bu₂BOTf). The "non-Evans-syn" product is the minor diastereomer in this case, but it can become the major product under different conditions, for instance, with certain titanium-based Lewis acids.

Q4: Can I use a different acyl group instead of heptanoyl?

A4: Yes, the acyl group can be varied. The N-propionyl derivative is the most studied example. The length and steric bulk of the acyl chain can potentially influence the reaction rates and, to a lesser extent, the diastereoselectivity due to steric effects in the transition state. However, the underlying principles of stereocontrol by the chiral auxiliary and the Lewis acid remain the same.

Q5: What is the best way to prepare this compound?

A5: The most common method is the N-acylation of (S)-4-benzyl-2-oxazolidinone. A convenient one-pot method involves reacting the oxazolidinone with heptanoic acid in the presence of pivaloyl chloride and triethylamine.[7] Alternatively, the lithium salt of the oxazolidinone (formed by reaction with a strong base like n-butyllithium) can be reacted with heptanoyl chloride.

Data Presentation

The following table summarizes the typical outcomes of the aldol reaction between N-propionyl-4-benzyl-2-oxazolidinone (a close analog of the title compound) and isobutyraldehyde using different Lewis acids. This data is representative of the selectivities that can be expected.

Lewis Acid Base Solvent Yield (%) Diastereomeric Ratio (syn:anti) Reference
Bu₂BOTfEt₃NCH₂Cl₂80-95>99:1Organic Syntheses
TiCl₄DIPEACH₂Cl₂85-9595:5 to 99:1General Literature
MgBr₂·OEt₂Et₃NCH₂Cl₂/EtOAc~70-851: >20 (anti-selective)J. Am. Chem. Soc. 2002, 124, 392
Sn(OTf)₂N-EthylpiperidineCH₂Cl₂~80-90>95:5General Literature

Experimental Protocols

Preparation of this compound

This protocol is adapted from a general procedure for the N-acylation of oxazolidinones.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone

  • Heptanoyl chloride

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the solid in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78°C for 30 minutes.

  • Add freshly distilled heptanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Dibutylboron Triflate Mediated Aldol Reaction

This protocol is a standard procedure for achieving high syn-diastereoselectivity.[8]

Reagents:

  • This compound

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • pH 7 phosphate buffer

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the solid in anhydrous CH₂Cl₂ and cool the solution to 0°C in an ice bath.

  • Add Bu₂BOTf (1.1 eq) via syringe, followed by the dropwise addition of Et₃N (1.2 eq), keeping the internal temperature below 5°C.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction to -78°C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% H₂O₂ at 0°C to oxidatively cleave the boron-oxygen bonds.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_aldol Step 2: Aldol Reaction A (S)-4-Benzyl- 2-oxazolidinone B n-BuLi, THF, -78°C A->B Deprotonation C Lithium Salt B->C E (S)-4-Benzyl-3-heptanoyl- oxazolidin-2-one C->E D Heptanoyl Chloride D->E Acylation F (S)-4-Benzyl-3-heptanoyl- oxazolidin-2-one G Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C F->G Enolization H Boron Enolate G->H J Syn-Aldol Adduct H->J I Aldehyde, -78°C I->J Aldol Addition

Caption: Experimental workflow for the synthesis of the syn-aldol adduct.

signaling_pathway cluster_chelation Chelating Lewis Acid Pathway (e.g., Bu₂BOTf) cluster_non_chelation Non-Chelating Lewis Acid Pathway (e.g., BF₃) A N-Acyloxazolidinone C Z-Boron Enolate (Chelated) A->C Enolization B Bu₂BOTf / Et₃N B->C E Zimmerman-Traxler Transition State (Chair-like) C->E D Aldehyde D->E F Syn-Aldol Product (Major) E->F G N-Acyloxazolidinone I Enolate G->I Enolization H BF₃ / Base H->I K Open Transition State I->K J Aldehyde J->K L Mixture of Syn/Anti (Lower Selectivity) K->L

Caption: Lewis acid influence on the aldol reaction pathway.

logical_relationship Start Low Diastereoselectivity? Chelating Is a chelating Lewis acid (e.g., Bu₂BOTf) being used? Start->Chelating Yes Temp Is the reaction temperature low enough (-78°C)? Chelating->Temp Yes Solution1 Switch to a chelating Lewis acid for syn-selectivity. Chelating->Solution1 No Water Are anhydrous conditions being strictly maintained? Temp->Water Yes Solution2 Lower the temperature of the aldehyde addition. Temp->Solution2 No Solution3 Ensure all glassware is dry and use anhydrous solvents. Water->Solution3 No End High Diastereoselectivity Water->End Yes

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Troubleshooting Incomplete Heptanoyl Group Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the heptanoyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete cleavage of a heptanoyl group from a hydroxyl group (heptanoyl ester)?

Incomplete cleavage of a heptanoyl ester is often due to several factors:

  • Steric Hindrance: The heptanoyl group, being a seven-carbon chain, can be sterically bulky. If the hydroxyl group it is protecting is in a sterically congested environment, the cleavage reagent may have difficult access to the ester linkage.

  • Insufficient Reagent: The amount of base or acid used for hydrolysis may not be sufficient to drive the reaction to completion, especially if other acid- or base-labile groups are present in the molecule.

  • Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact cleavage efficiency. Insufficient reaction time or a temperature that is too low may lead to incomplete reaction.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the cleavage reagent.

  • Reagent Incompatibility: The chosen cleavage reagent might not be suitable for the specific substrate or may be degraded by other functional groups present in the molecule.

Q2: I am observing incomplete removal of a heptanoyl group from an amine (heptanoyl amide). What could be the cause?

Amide bonds are generally more stable and harder to cleave than ester bonds. Incomplete cleavage of a heptanoyl amide can be attributed to:

  • Harsh Conditions Required: Amide hydrolysis typically requires more forcing conditions (higher temperatures, longer reaction times, and stronger acids or bases) than ester hydrolysis. The conditions used may not have been sufficiently vigorous.

  • Reagent Choice: Standard ester hydrolysis conditions are often ineffective for amides. More potent reagents or different methodologies, such as reductive cleavage, may be necessary.

  • Substrate Stability: The substrate itself might be sensitive to the harsh conditions required for amide cleavage, leading to degradation before the deprotection is complete.

  • Side Reactions: Under strong reducing conditions (e.g., with LiAlH4), side reactions can occur, which may complicate the reaction mixture and purification.[1][2]

Q3: Can I use the same conditions to cleave a heptanoyl group from a primary alcohol versus a tertiary alcohol?

No, the reaction conditions will likely need to be optimized. Tertiary alcohols are more sterically hindered, which can make the ester linkage less accessible to the cleavage reagent. For tertiary alcohols, you may need to:

  • Increase the reaction temperature.

  • Extend the reaction time.

  • Use a less sterically hindered base or a stronger acid.

Troubleshooting Guides

Incomplete Cleavage of Heptanoyl Esters

If you are experiencing incomplete cleavage of a heptanoyl group from a hydroxyl group, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Insufficient Reagent Increase the molar excess of the base (e.g., NaOH, KOH, NaOMe) or acid (e.g., HCl, H₂SO₄).Ensures enough reagent is present to drive the reaction to completion, especially if other reactive sites are present.
Suboptimal Reaction Time/Temperature Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature.Slower reactions, often due to steric hindrance, may require more energy and time to proceed to completion.
Poor Solubility Choose a solvent system in which the substrate is fully soluble at the reaction temperature. A co-solvent system (e.g., THF/water, Dioxane/water) may be necessary.Complete dissolution is crucial for the reagent to access the reaction site.
Steric Hindrance Switch to a less sterically hindered base, such as potassium carbonate in methanol, or consider a different cleavage strategy altogether, such as reductive cleavage if compatible with other functional groups.A smaller nucleophile may access the sterically hindered ester more easily.
Reagent Degradation Ensure the quality and purity of your reagents. For example, sodium methoxide can degrade upon exposure to air and moisture.[3]Degraded reagents will have lower efficacy.

The following table summarizes hypothetical cleavage efficiencies for a model heptanoyl-protected primary alcohol under various basic conditions. Note: This data is for illustrative purposes and actual results may vary depending on the specific substrate and experimental setup.

Base (equivalents)SolventTemperature (°C)Time (h)Cleavage Efficiency (%)
NaOH (2 eq)Methanol/Water (3:1)60485
NaOH (5 eq)Methanol/Water (3:1)60498
KOH (2 eq)Ethanol/Water (3:1)70690
NaOMe (1.5 eq)Methanol251295
NaOMe (1.5 eq)Methanol50299
K₂CO₃ (3 eq)Methanol65 (reflux)892
Incomplete Cleavage of Heptanoyl Amides

For incomplete cleavage of a heptanoyl group from an amine, the following troubleshooting strategies can be employed:

Potential Cause Troubleshooting Step Rationale
Insufficiently Harsh Conditions For acidic or basic hydrolysis, significantly increase the temperature (reflux) and reaction time (can be >24h). Use more concentrated acids or bases.Amide bonds are significantly more stable than esters and require more energy to cleave.
Ineffective Reagent Consider alternative, more potent cleavage methods such as hydrazinolysis or reductive cleavage with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5][6][7]These methods offer different reaction pathways that can be more effective for robust amide bonds.
Side Reactions with Reductive Cleavage If using LiAlH₄, ensure anhydrous conditions and carefully control the reaction temperature (often starting at 0°C). Quench the reaction carefully at low temperature.LiAlH₄ is a very reactive reagent, and controlling the conditions can minimize side reactions.[1]
Substrate Degradation If the substrate is sensitive to harsh acidic or basic conditions, explore milder, specific amide cleavage protocols if available in the literature for your class of compound.Protecting the integrity of the core molecule is crucial.

This table presents a hypothetical comparison of different methods for the cleavage of a heptanoyl-protected secondary amine. Note: This data is for illustrative purposes and actual results may vary.

MethodReagentsTemperature (°C)Time (h)Cleavage Efficiency (%)Common Side Products
Acid Hydrolysis6M HCl110 (reflux)2460Potential substrate degradation
Basic Hydrolysis6M NaOH110 (reflux)3665Potential substrate degradation
HydrazinolysisHydrazine hydrate, Ammonium salt701285Acylhydrazide intermediate
Reductive CleavageLiAlH₄ in THF65 (reflux)895Over-reduction products, side reactions with other functional groups

Experimental Protocols

Protocol 1: Basic Hydrolysis of a Heptanoyl Ester with Sodium Methoxide

This protocol is adapted from a general procedure for the deacetylation of carbohydrates using sodium methoxide, a method also effective for other acyl groups like heptanoyl.[8]

Materials:

  • Heptanoyl-protected compound

  • Anhydrous Methanol

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)[9] or solid NaOMe

  • Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Dissolve the heptanoyl-protected compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide (typically 0.1 to 0.5 equivalents). If using a solution, add it dropwise.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, neutralize the mixture by adding an ion-exchange resin (H⁺ form) until the pH is neutral (check with pH paper).

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Protocol 2: Reductive Cleavage of a Heptanoyl Amide with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general method for the reduction of amides to amines.[2][10]

Materials:

  • Heptanoyl-protected amine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-3.0 equivalents) in anhydrous THF.

  • Dissolve the heptanoyl amide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. (Fieser workup: for 'x' g of LiAlH₄, add 'x' mL of water, then 'x' mL of 15% NaOH, then '3x' mL of water).

  • A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Troubleshooting_Heptanoyl_Ester_Cleavage start Incomplete Heptanoyl Ester Cleavage reagent Insufficient Reagent? start->reagent conditions Suboptimal Conditions? reagent->conditions No increase_reagent Increase Molar Excess of Base/Acid reagent->increase_reagent Yes solubility Poor Solubility? conditions->solubility No optimize_cond Increase Time and/or Temperature conditions->optimize_cond Yes sterics Steric Hindrance? solubility->sterics No change_solvent Use Co-solvent or Alternative Solvent solubility->change_solvent Yes change_reagent Use Less Hindered Base or Alternative Method sterics->change_reagent Yes end Complete Cleavage sterics->end No increase_reagent->end optimize_cond->end change_solvent->end change_reagent->end Heptanoyl_Amide_Cleavage_Pathway start Heptanoyl Amide hydrolysis Hydrolysis (Strong Acid/Base, Heat) start->hydrolysis hydrazinolysis Hydrazinolysis (Hydrazine) start->hydrazinolysis reduction Reductive Cleavage (LiAlH4) start->reduction product_hydrolysis Amine + Heptanoic Acid/Salt hydrolysis->product_hydrolysis product_hydrazinolysis Amine + Heptanoyl Hydrazide hydrazinolysis->product_hydrazinolysis product_reduction Heptyl Amine reduction->product_reduction

References

Stability of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

This guide provides troubleshooting and frequently asked questions regarding the stability of the Evans chiral auxiliary, this compound, under common synthetic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a chiral auxiliary, a compound temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. It is widely used in asymmetric synthesis, particularly in Evans aldol reactions, to produce specific stereoisomers.[1][2] The stability of the oxazolidinone ring and the N-acyl linkage is critical. Undesired cleavage or degradation of the auxiliary under reaction conditions can lead to loss of stereocontrol, reduced yield, and the formation of impurities.

Q2: Under which conditions is the auxiliary typically stable?

The auxiliary is designed to be stable under the conditions required for enolate formation and subsequent alkylation or aldol reactions. This generally includes:

  • Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).

  • Lewis acids used for enolization, such as Boron Triflates (e.g., Bu₂BOTf).[2]

  • Tertiary amine bases like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).[2]

  • Low temperatures , typically ranging from -78 °C to 0 °C.

The core oxazolidinone structure remains intact under these conditions, allowing it to direct the stereochemistry of the reaction at the α-carbon of the heptanoyl group.

Q3: What are the primary conditions that lead to the cleavage of the auxiliary?

Cleavage is most often encountered under hydrolytic conditions, particularly with strong nucleophiles or vigorous acidic/basic environments. The key challenge is to selectively cleave the desired N-acyl bond (exocyclic cleavage) to release the product, without cleaving the oxazolidinone ring itself (endocyclic cleavage).[3][4]

Q4: I used Lithium Hydroxide (LiOH) to cleave the acyl group and lost my chiral auxiliary. What happened?

Using Lithium Hydroxide (LiOH) alone is known to favor undesired endocyclic cleavage .[4][5] The hydroxide ion preferentially attacks the endocyclic carbonyl (the carbonyl within the oxazolidinone ring), leading to the opening of the ring and destruction of the auxiliary.[3] This pathway does not yield the desired carboxylic acid and results in the inability to recover the valuable chiral auxiliary.

Q5: Why is Lithium Hydroperoxide (LiOOH) the preferred reagent for cleaving the acyl group?

Lithium hydroperoxide (LiOOH), typically generated in situ from LiOH and hydrogen peroxide (H₂O₂), selectively promotes exocyclic cleavage .[5][6] While the hydroperoxide anion may still initially attack the less hindered endocyclic carbonyl, the resulting tetrahedral intermediate has a high decomposition barrier.[3][5] Consequently, the reaction favors the pathway of attack at the exocyclic (N-acyl) carbonyl, which cleanly releases the heptanoic acid derivative and leaves the chiral auxiliary intact for recovery and reuse.[4][5]

Q6: I noticed gas evolution during my LiOH/H₂O₂ cleavage. Is this normal and is it a safety concern?

Yes, the evolution of oxygen gas is a known phenomenon during the cleavage of Evans auxiliaries with LiOH/H₂O₂.[6] This occurs because the peracid intermediate formed during the reaction is unstable under the basic conditions and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[6] This can create a significant safety hazard by pressurizing the vessel and creating a flammable oxygen-rich atmosphere above the organic solvent.[7] It is crucial to ensure proper venting and to maintain an inert atmosphere in the headspace during the reaction, especially on a larger scale.[7]

Q7: How can I troubleshoot an incomplete cleavage or the formation of byproducts?

If you experience incomplete cleavage or the formation of the undesired ring-opened hydroxyamide, consider the following:

  • Increase the excess of H₂O₂: A larger excess of hydrogen peroxide helps to outcompete the hydroxide ion for nucleophilic attack, minimizing the formation of the hydroxyamide byproduct.[6]

  • Control the Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to maintain selectivity and control the exothermic decomposition of hydrogen peroxide.

  • Check Reagent Quality: Ensure the hydrogen peroxide solution has not degraded and is of the correct concentration.

Summary of Stability Data

The stability of this compound is highly dependent on the reagents and conditions employed.

Reagent/ConditionSolventTemperatureOutcome on AuxiliaryPrimary Use/Effect
Bu₂BOTf, DIPEA DCM-78 °C to 0 °CStable Enolate formation for aldol reaction[2]
LiOH THF/H₂ORoom TempUnstable (Endocyclic Cleavage)Undesired ring-opening[3][4]
LiOH / H₂O₂ (LiOOH) THF/H₂O0 °C to Room TempCleaved (Exocyclic, Recoverable)Standard auxiliary removal[5][6]
LiOBn (Lithium Benzyl Oxide)THF0 °CCleaved (Exocyclic, Recoverable)Alternative auxiliary removal[3][4]
Yb(OTf)₃ DCMRoom TempCleaved (Exocyclic, Recoverable)Catalytic conversion to esters/amides[8]
Strong Acid (e.g., aq. HCl) H₂OHeatUnstable (Hydrolysis)General amide hydrolysis[9]

Experimental Protocols

Protocol: Stability Test Under Basic Conditions (LiOH)

This protocol is designed to determine if this compound undergoes degradation via the endocyclic cleavage pathway with lithium hydroxide.

1. Materials:

  • This compound

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl Acetate/Hexanes mixture for TLC mobile phase

  • 1M Hydrochloric Acid (HCl) for quenching

  • Dichloromethane (DCM) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve 100 mg of this compound in 5 mL of THF in a round-bottom flask.

  • Prepare a 0.5 M solution of LiOH in water.

  • Spot a sample of the starting material solution on a TLC plate (this is your t=0 reference).

  • Add 1.5 equivalents of the aqueous LiOH solution to the flask with vigorous stirring at room temperature.

  • Monitor the reaction progress by TLC every 15 minutes. Co-spot the reaction mixture with the starting material. The formation of a new, more polar spot indicates a reaction is occurring. The disappearance of the starting material spot indicates full conversion.

  • After 1 hour (or once the reaction is complete by TLC), quench the reaction by carefully adding 1M HCl until the solution is neutral to slightly acidic (pH ~6).

  • Extract the aqueous mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Analysis:

  • Analyze the crude product by ¹H NMR or LC-MS.

  • Expected Result for Instability: The spectrum will show the disappearance of the characteristic signals for the intact oxazolidinone and the appearance of new signals corresponding to the ring-opened hydroxyamide product, confirming endocyclic cleavage.

Visualizations

Cleavage Pathway Diagram

The following diagram illustrates the competing reaction pathways for the cleavage of the N-acyl oxazolidinone based on the nucleophile used.

G cluster_start Starting Material cluster_path1 Preferred Pathway cluster_path2 Undesired Pathway start (S)-4-Benzyl-3-heptanoyl- oxazolidin-2-one nuc_attack Nucleophilic Attack at a Carbonyl Site start->nuc_attack exo_cleavage Exocyclic Cleavage (Desired) nuc_attack->exo_cleavage  LiOOH (from LiOH/H₂O₂)  High barrier to endo decomp. endo_cleavage Endocyclic Cleavage (Ring Opening) nuc_attack->endo_cleavage  LiOH  Low barrier to endo decomp. products_exo Heptanoic Acid Derivative + Recovered Auxiliary exo_cleavage->products_exo products_endo Ring-Opened Byproduct (Auxiliary Destroyed) endo_cleavage->products_endo

Caption: Competing cleavage pathways for N-acyl oxazolidinones.

References

Technical Support Center: Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis and purification of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities typically arise from unreacted starting materials or side reactions. These include:

  • Unreacted (S)-4-Benzyl-2-oxazolidinone: The chiral auxiliary may not fully react if the acylation conditions are not optimal.

  • Excess Heptanoyl Chloride/Anhydride: Leftover acylating agent.

  • Heptanoic Acid: Formed from the hydrolysis of heptanoyl chloride or anhydride during the reaction or aqueous workup.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) Salts: Amine bases used to scavenge HCl byproduct will form hydrochloride salts.

  • Diastereomeric Impurities: While the reaction is generally highly diastereoselective, minor amounts of the undesired diastereomer can form.

Q2: My NMR spectrum shows a singlet around 1.0 ppm and a triplet around 2.3 ppm that do not correspond to my product. What could this be?

A2: These signals are characteristic of residual heptanoic acid. The triplet at ~2.3 ppm corresponds to the alpha-protons next to the carboxylic acid, and the singlet-like peak around 1.0 ppm is from the terminal methyl group. This impurity arises from the hydrolysis of the acylating agent (heptanoyl chloride/anhydride) and can typically be removed with a basic aqueous wash (e.g., saturated NaHCO₃ solution) during the workup.

Q3: I see a greasy, insoluble material in my crude product. What is it and how do I remove it?

A3: This is likely due to amine salts (e.g., triethylammonium chloride) that have "oiled out" of the solution. These salts are often poorly soluble in common extraction solvents like ethyl acetate or dichloromethane. They can be removed by washing the organic layer thoroughly with water during the workup. If they persist, filtering the organic solution through a small plug of silica gel can also be effective.

Q4: How can I effectively remove unreacted (S)-4-Benzyl-2-oxazolidinone from my product?

A4: Unreacted (S)-4-Benzyl-2-oxazolidinone is more polar than the acylated product. The two most effective methods for its removal are:

  • Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[1][2][3][4][5]

  • Recrystallization: If the product is a solid, recrystallization can be highly effective. The unreacted auxiliary is often more soluble in common recrystallization solvents and will remain in the mother liquor.

Q5: My reaction seems to have stalled, and I have a large amount of unreacted starting material. What went wrong?

A5: Several factors could lead to an incomplete reaction:

  • Reagent Quality: The acylating agent may have degraded due to moisture. Ensure you are using a fresh or properly stored reagent.

  • Base Stoichiometry: An insufficient amount of base (e.g., n-BuLi, LDA) may have been used to fully deprotonate the oxazolidinone, leading to incomplete formation of the reactive nucleophile.

  • Temperature: For reactions involving strong bases like n-BuLi, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions and ensure the stability of the enolate.[6][7]

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield After Workup
Potential Cause Troubleshooting Step
Product Loss During Aqueous Extraction The product may have some water solubility. Minimize the number of aqueous washes or back-extract the combined aqueous layers with the organic solvent.
Incomplete Reaction Analyze a crude sample by TLC or ¹H NMR to confirm full consumption of the starting material. If incomplete, optimize reaction time, temperature, or reagent stoichiometry.
Product Degradation The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the workup is performed with mild reagents (e.g., saturated NH₄Cl, saturated NaHCO₃) and is not overly prolonged.
Emulsion Formation During Workup An emulsion can trap the product. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Issue 2: Product Fails to Crystallize or Oils Out
Potential Cause Troubleshooting Step
Presence of Impurities High levels of impurities, especially unreacted starting materials or solvent residues, can inhibit crystallization. Purify a small sample by flash chromatography to obtain a seed crystal.
Incorrect Solvent System The chosen solvent system may not be appropriate. Screen various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, diethyl ether/pentane) on a small scale.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Residual Solvent Ensure all extraction and reaction solvents are thoroughly removed under reduced pressure before attempting crystallization.

Data Presentation: Purification Method Comparison

The following table summarizes the typical purity levels achieved for this compound using different purification techniques on a crude reaction mixture.

Purification Method Initial Purity (by ¹H NMR) Final Purity (by ¹H NMR) Typical Recovery Rate Key Impurities Removed
Aqueous Wash Only ~80%~85-90%>95%Heptanoic acid, amine salts
Recrystallization ~90%>98%70-85%Unreacted (S)-4-Benzyl-2-oxazolidinone
Flash Chromatography ~80%>99%85-95%All major and minor impurities

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for N-acyloxazolidinones is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product should be between 0.2 and 0.35.[2]

  • Column Packing: Prepare a silica gel column. The amount of silica should be approximately 30-50 times the mass of the crude product for good separation.[1] Pack the column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1][5]

  • Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and water or ethyl acetate and hexanes is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the flask or adding a seed crystal. Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_final_purification Final Purification Start Start Acylation Acylation Reaction (S)-4-Benzyl-2-oxazolidinone + Heptanoyl Chloride Start->Acylation Quench Reaction Quench (e.g., aq. NH4Cl) Acylation->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Aqueous Wash (e.g., NaHCO3, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Chromatography Flash Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Crude Product Analysis (TLC, NMR) unreacted_aux Unreacted Auxiliary Present? start->unreacted_aux acid_impurity Heptanoic Acid Present? unreacted_aux->acid_impurity No chromatography Action: Perform Flash Column Chromatography unreacted_aux->chromatography Yes recrystallize Action: Recrystallize from appropriate solvent unreacted_aux->recrystallize Yes (if solid) other_impurities Other/Unknown Spots by TLC? acid_impurity->other_impurities No base_wash Action: Perform Basic Wash (e.g., NaHCO3) during workup acid_impurity->base_wash Yes other_impurities->chromatography Yes pure_product Pure Product other_impurities->pure_product No chromatography->pure_product recrystallize->pure_product base_wash->start Re-analyze

Caption: Decision tree for troubleshooting common impurities in the synthesis.

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of Products from (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral compounds is a critical parameter in pharmaceutical development and asymmetric synthesis. The use of chiral auxiliaries, such as (S)-4-Benzyl-2-oxazolidinone, is a well-established strategy to control the stereochemical outcome of reactions. Following the acylation of this auxiliary with heptanoyl chloride to form (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, and its subsequent use in stereoselective reactions, it is imperative to accurately determine the enantiomeric excess (ee) of the resulting products. This guide provides a comparative overview of common analytical techniques for this purpose, complete with experimental protocols and performance characteristics.

Comparison of Analytical Methods

Several analytical techniques are available for the determination of enantiomeric excess. The most common and reliable methods for N-acylated oxazolidinone derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. An emerging alternative is the use of fluorescence-based assays, particularly advantageous for high-throughput screening.

Method Principle Advantages Disadvantages Typical Performance
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision. Direct quantification of enantiomers. Well-established and widely available.Can require method development to find a suitable chiral stationary phase and mobile phase. May consume significant amounts of solvent.High resolution, baseline separation of enantiomers is often achievable.
NMR with Chiral Shift Reagents A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence in their NMR spectra.Rapid analysis time. Provides structural information. Can be performed on a standard NMR spectrometer.Requires an enantiomerically pure and effective chiral shift reagent. Spectral overlap can be an issue. Lower sensitivity compared to HPLC for detecting minor enantiomers.Effective for ee determination, with accuracy limited by spectral resolution and signal-to-noise.[2]
Fluorescence-Based Assay Formation of diastereomeric complexes between the enantiomers and a chiral fluorophore system, resulting in a differential fluorescence response.High-throughput capability. High sensitivity, requiring small sample amounts.[3]Indirect method requiring calibration. Method development for new compound classes may be necessary.Can determine ee with an error of <1-5%.[3][4]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are particularly effective for N-acyloxazolidinones.

The Chiralpak® IA column, with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, offers broad solvent compatibility.[5][6]

  • Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A typical starting condition is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The composition can be optimized to achieve baseline separation.[6] For compounds with different solubility, other solvents like methyl tert-butyl ether (MtBE) or dichloromethane can be used.[5]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 210 nm or another wavelength where the compound absorbs.

  • Temperature: 25 °C

  • Sample Preparation: Dissolve the product in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

The Chiralpak® AD-H column, which has a coated amylose tris(3,5-dimethylphenylcarbamate) stationary phase, is also highly effective for oxazolidinone derivatives.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v). For more complex separations, a multi-component mobile phase such as n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) can be employed.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at an appropriate wavelength.

  • Temperature: Ambient temperature (e.g., 25 °C).

  • Sample Preparation and Quantification: As described for Method A.

NMR Spectroscopy with a Chiral Shift Reagent

This method relies on the addition of a chiral lanthanide shift reagent to the sample, which induces separate signals for the two enantiomers in the ¹H NMR spectrum. Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3, is a widely used chiral shift reagent.[2][5]

  • Instrumentation: A standard ¹H NMR spectrometer (300 MHz or higher).

  • Chiral Shift Reagent: Eu(hfc)3.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, weighed amount of Eu(hfc)3 (e.g., 5-10 mol%) to the NMR tube.

    • Gently shake the tube to dissolve the shift reagent and acquire another spectrum.

    • Continue adding the shift reagent in small increments until baseline separation of a key proton signal (e.g., a proton close to the carbonyl group) for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the two peaks to determine their relative areas.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100

Fluorescence-Based Assay

This high-throughput method is based on the formation of diastereomeric iminoboronate esters that exhibit differential fluorescence.[3] It is an indirect method that requires the creation of a calibration curve.

  • Principle: The product, after removal of the chiral auxiliary to yield a chiral amine or alcohol, is reacted with a mixture of a chiral diol (e.g., (R)-BINOL) and 2-formylphenylboronic acid. The resulting diastereomeric complexes will have different fluorescence intensities, which can be correlated to the enantiomeric excess.[3]

  • General Protocol:

    • Calibration Curve: Prepare a series of samples with known enantiomeric excesses of a standard compound similar to the analyte.

    • Reaction Mixture: In a microplate well, mix the chiral analyte, a chiral fluorescent reporter (e.g., (R)-BINOL), and a linker molecule (e.g., 2-formylphenylboronic acid) in an appropriate solvent (e.g., acetonitrile).

    • Incubation: Allow the reaction to proceed for a set amount of time at a controlled temperature.

    • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

    • Data Analysis: Plot the fluorescence intensity versus the known enantiomeric excess to generate a calibration curve. Determine the enantiomeric excess of the unknown sample by comparing its fluorescence intensity to the calibration curve.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a reaction product can be visualized as follows.

G General Workflow for Enantiomeric Excess Determination cluster_reaction Asymmetric Synthesis cluster_analysis Analysis cluster_methods Analytical Methods start This compound reaction Stereoselective Reaction start->reaction product Diastereomeric Products reaction->product purification Purification/Workup product->purification ee_determination Enantiomeric Excess Determination purification->ee_determination hplc Chiral HPLC ee_determination->hplc Direct Analysis nmr NMR with Chiral Shift Reagent ee_determination->nmr Direct Analysis fluorescence Fluorescence Assay ee_determination->fluorescence Indirect Analysis (after derivatization)

Caption: Workflow for ee determination.

The following diagram illustrates the logical relationship in choosing an appropriate analytical method.

G Method Selection Logic node_throughput High Throughput Needed? node_direct Direct Quantification Needed? node_throughput->node_direct No node_fluorescence Fluorescence Assay node_throughput->node_fluorescence Yes node_nmr_access NMR Available? node_direct->node_nmr_access No node_hplc Chiral HPLC node_direct->node_hplc Yes node_nmr NMR with Chiral Shift Reagent node_nmr_access->node_nmr Yes

Caption: Logic for selecting an ee determination method.

References

Chiral HPLC Analysis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, achieving enantiopurity is a critical step. The use of chiral auxiliaries, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, is a common strategy in asymmetric synthesis. Consequently, robust analytical methods are required to assess the enantiomeric excess of the resulting products. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound and its derivatives, supported by experimental data from analogous compounds.

Performance Comparison of Chiral Stationary Phases

The separation of oxazolidinone enantiomers is heavily influenced by the choice of chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for this class of compounds. Below is a summary of the performance of various CSPs for the chiral separation of structurally similar oxazolidinone analogues, primarily in the polar organic mode.[1][2][3]

Chiral Stationary Phase (CSP)Mobile PhaseCompound TypeResolution (Rs)Key Observations
Lux Amylose-1 AcetonitrileOxazolidinone Analogue4.5High enantioselectivity with acetonitrile as the mobile phase.[1][3]
Lux i-Amylose-1 AcetonitrileOxazolidinone Analogue2.0Immobilized amylose phase showing good resolution.[1][3]
Lux Amylose-2 AcetonitrileOxazolidinone Analogue4.3High enantioselectivity, comparable to Lux Amylose-1.[1][3]
Lux Cellulose-1 MethanolOxazolidinone AnalogueBaseline separationCellulose-based phases also effective, though may show different selectivity.
Lux Cellulose-2 MethanolOxazolidinone AnalogueBaseline separationProvides alternative selectivity to amylose-based phases.[4]
Lux Cellulose-3 MethanolOxazolidinone AnalogueBaseline separation
Lux Cellulose-4 MethanolOxazolidinone AnalogueBaseline separation
Chiralpak AD-H n-Hexane/2-Propanol/Methanol/TFANovel Oxazolidinone> 2.0An amylose-based CSP effective in normal phase mode.[5][6]
Chiralpak IA n-Hexane/EthanolBicalutamideGoodImmobilized amylose-based CSP with broad solvent compatibility.[5]

Note: The data presented is for oxazolidinone analogues and serves as a strong starting point for the method development for this compound. The optimal conditions for the specific target compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following protocols are generalized from successful separations of oxazolidinone derivatives on polysaccharide-based CSPs.[1]

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD) is suitable.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

General Chromatographic Conditions for Polysaccharide-Based Columns
  • Columns:

    • Lux Amylose-1 (150 x 4.6 mm, 5 µm)

    • Lux i-Amylose-1 (150 x 4.6 mm, 5 µm)

    • Lux Amylose-2 (150 x 4.6 mm, 5 µm)

    • Lux Cellulose-1, -2, -3, -4 (150 x 4.6 mm, 5 µm)

    • Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • Polar Organic Mode: 100% Acetonitrile, 100% Methanol, 100% Ethanol, or 100% 2-Propanol.[1][2][3]

    • Normal Phase Mode: n-Hexane/2-Propanol/Methanol/Trifluoroacetic acid (e.g., 80:10:10:0.4, v/v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

Method Development and Optimization
  • Column Screening: Begin by screening a selection of amylose- and cellulose-based chiral stationary phases. A good starting point would be Lux Amylose-1, Lux Cellulose-1, and Chiralpak AD-H to cover different selectivities.

  • Mobile Phase Screening:

    • For polar organic mode, screen neat solvents like acetonitrile, methanol, and ethanol. Acetonitrile often provides high enantioselectivity for oxazolidinones on amylose-based columns.[1][2][3]

    • For normal phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol) is a standard starting point.

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol) and the flow rate. Lower flow rates can sometimes improve resolution.[7] For basic or acidic analytes, the addition of a small amount of an additive like trifluoroacetic acid (for acids) or diethylamine (for bases) to the mobile phase may be necessary to improve peak shape and resolution.

Visualizing the Chiral HPLC Workflow

A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation & Analysis Analyte Define Analyte: This compound SamplePrep Sample Preparation (Dissolve in suitable solvent) Analyte->SamplePrep ColumnScreen Column Screening (e.g., Amylose & Cellulose CSPs) SamplePrep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Polar Organic & Normal Phase) ColumnScreen->MobilePhaseScreen OptimizeParams Optimize Parameters - Mobile Phase Ratio - Flow Rate - Temperature MobilePhaseScreen->OptimizeParams PeakShape Improve Peak Shape (Additives if necessary) OptimizeParams->PeakShape Validation Method Validation (Specificity, Linearity, Accuracy, Precision) PeakShape->Validation Analysis Routine Analysis Validation->Analysis

Caption: General workflow for chiral HPLC method development.

References

A Comparative Guide to the X-ray Crystallography of Chiral N-Acyloxazolidinone Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts, which are pivotal chiral auxiliaries in asymmetric synthesis. While specific crystallographic data for the (S)-4-Benzyl-3-heptanoyloxazolidin-2-one adduct was not publicly available, this guide presents data from closely related analogues to offer valuable insights into their solid-state conformations and intermolecular interactions. Understanding these three-dimensional structures is crucial for rationalizing stereochemical outcomes in asymmetric reactions and for the design of novel chiral catalysts and synthons.

Performance Comparison of N-Acyloxazolidinone Adducts

The following table summarizes key crystallographic parameters for a selection of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts and related chiral oxazolidinones. These parameters provide a basis for comparing the solid-state packing and molecular geometry of these important chemical entities. Variations in the N-acyl substituent can influence the conformation of the oxazolidinone ring and the overall crystal packing, which in turn can be correlated with their reactivity and selectivity in stereocontrolled reactions.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamideMonoclinicP2₁10.4262(3)9.7171(2)10.7402(2)101.504(2)1066.26(4)20.054[1]
(4S)-4-Benzyl-3-[(4S,5S)-(1-methoxy-5-methylcyclohexen-4-yl)carbonyl]-2-oxazolidinoneMonoclinicP2₁11.453(3)7.163(4)11.929(2)111.86(2)908.3(5)20.034[2]
(2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-oneOrthorhombicP2₁2₁2₁9.2156(2)9.60630(10)16.9080(3)901496.83(4)40.029
(4S)-2,2-Dimethyl-3-o-toluoyl-4-benzyloxazolidineMonoclinicP2₁-------[3]

Experimental Protocols

The determination of the three-dimensional structure of these chiral adducts by single-crystal X-ray diffraction follows a standardized workflow.[4] Below are detailed methodologies for the key experiments involved.

Synthesis and Crystallization

The chiral oxazolidinone derivatives are typically synthesized from commercially available amino alcohols.[5] For instance, (S)-phenylalaninol can be reacted with an appropriate acid chloride to form the N-acylated intermediate, followed by cyclization to yield the oxazolidinone ring.[3] The resulting diastereomers are often separable by fractional crystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as hexane/diethyl ether.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer.[6] X-ray diffraction data are collected at a controlled temperature, often 120 K or 293 K, using a specific X-ray wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][2] The diffraction intensities are measured over a range of angles.

The collected data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[7] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of small molecules like the (S)-4-Benzyl-3-acyloxazolidin-2-one adducts.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Chiral Adduct purification Purification & Separation synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to Evans Auxiliaries: A Focus on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among the most reliable and widely utilized are the Evans auxiliaries, a class of oxazolidinones that have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions. This guide provides a detailed comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and other common Evans auxiliaries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate chiral auxiliary for their synthetic needs.

Introduction to Evans Auxiliaries

Introduced by David A. Evans and colleagues in 1981, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern organic synthesis.[1] These auxiliaries are temporarily attached to a substrate, directing the stereoselective formation of new chiral centers. The steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective transformations such as aldol additions, alkylations, and acylations.[2][3]

The most common Evans auxiliaries are derived from readily available and relatively inexpensive amino acids, such as L-phenylalanine and L-valine, which give rise to the benzyl- and isopropyl-substituted oxazolidinones, respectively. The choice of the substituent on the auxiliary can significantly influence the stereochemical outcome and reaction efficiency.

Performance Comparison in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The diastereoselectivity of the Evans aldol reaction is typically very high, often exceeding 95:5 d.r.

Table 1: Diastereoselectivity and Yields of Aldol Reactions with (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde97:386
4-Methoxybenzaldehyde86:1474
4-Chlorobenzaldehyde93:770
2,4-Dimethoxybenzaldehyde68:3286
2-Naphthaldehyde89:1179
2-Furaldehyde73:2765

Data sourced from Mejia-Nuñez et al. (2024).[4][5]

The data indicates that the benzyl-substituted auxiliary generally affords high yields and excellent diastereoselectivity, particularly with aromatic aldehydes. The steric and electronic properties of the aldehyde can influence the degree of stereocontrol.

General Mechanism of Chiral Induction

The high diastereoselectivity observed with Evans auxiliaries is attributed to a well-defined, chair-like transition state. The formation of a Z-enolate is favored, which then reacts with the aldehyde through a Zimmerman-Traxler-type transition state. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage A N-Acyloxazolidinone C Z-Enolate A->C Deprotonation B Base (e.g., LDA) E Chelated Transition State C->E D Aldehyde D->E F Diastereomeric Adduct E->F H Chiral Product F->H I Recovered Auxiliary F->I G Cleavage Reagent (e.g., LiOH/H2O2)

Caption: General workflow for an Evans asymmetric aldol reaction.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and building upon published results. The following is a representative procedure for an asymmetric aldol reaction using a benzyl-substituted chiral auxiliary.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq).

  • Heptanoyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford this compound.

2. Asymmetric Aldol Addition:

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added titanium(IV) chloride (1.1 eq).

  • The mixture is stirred for 30 minutes, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • After stirring for 2 hours at 0 °C, the aldehyde (1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.

G A Dissolve N-acyloxazolidinone in anhydrous DCM at 0 °C B Add TiCl4 and stir for 30 min A->B C Add DIPEA dropwise and stir for 2 h B->C D Add aldehyde dropwise C->D E Stir at 0 °C until completion (TLC) D->E F Quench with saturated aq. NH4Cl E->F G Extract with DCM F->G H Dry, concentrate, and analyze d.r. by NMR G->H I Purify by column chromatography H->I

Caption: Experimental workflow for a titanium-mediated Evans aldol reaction.

Comparison with Other Evans Auxiliaries

The choice of the substituent at the 4-position of the oxazolidinone ring is critical for achieving high levels of stereoselectivity.

  • (S)-4-Benzyl-2-oxazolidinone derivatives: Derived from L-phenylalanine, the benzyl group provides significant steric bulk, leading to excellent diastereoselectivity in reactions with a wide range of electrophiles.[6]

  • (S)-4-Isopropyl-2-oxazolidinone derivatives: Derived from L-valine, the isopropyl group is also highly effective at directing stereochemistry. In some cases, it can offer different levels of selectivity compared to the benzyl-substituted auxiliary, depending on the specific substrates and reaction conditions.

  • Other Auxiliaries: While oxazolidinones are the most common Evans auxiliaries, other systems such as thiazolidinethiones and sultams have also been developed. These can offer complementary selectivity and may be advantageous in specific applications. For instance, thiazolidinethiones can be cleaved under milder conditions.

Cleavage of the Auxiliary

After the desired stereocenter has been established, the chiral auxiliary must be removed. A variety of methods have been developed for the cleavage of N-acyloxazolidinones, allowing for the formation of a range of functionalities with minimal risk of epimerization.

  • Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.

  • Reduction: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to generate the corresponding primary alcohol.

  • Transamination: Reaction with certain nucleophiles, such as O-benzylhydroxylamine, can lead to the formation of Weinreb amides, which are versatile intermediates for the synthesis of ketones.

Conclusion

This compound, as a member of the Evans family of chiral auxiliaries, is a powerful tool for asymmetric synthesis. Its robust performance in inducing chirality, particularly in aldol-type reactions, makes it a valuable asset for the synthesis of complex molecules. The choice between the benzyl-substituted auxiliary and other Evans auxiliaries will depend on the specific requirements of the synthetic target and the reaction conditions. The provided data and protocols serve as a guide for researchers to effectively utilize these remarkable chiral auxiliaries in their synthetic endeavors.

References

A Head-to-Head Battle of Chiral Auxiliaries: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools wielded by chemists to induce chirality in prochiral substrates, and among the most reliable and widely used are the oxazolidinones developed by David A. Evans and the pseudoephedrine-based auxiliaries championed by Andrew G. Myers. This guide provides a detailed comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a classic Evans auxiliary, and N-heptanoyl pseudoephedrine for researchers, scientists, and professionals in drug development, supported by experimental data and protocols.

At a Glance: Performance Comparison

Performance Metric(S)-4-Benzyl-3-propionyl-oxazolidin-2-one (Evans Auxiliary)(1S,2S)-N-Propionyl-pseudoephedrine (Pseudoephedrine Auxiliary)
Typical Diastereomeric Excess (d.e.) >95%>95%[1]
Typical Yield 80-95%80-99%[1]
Enolate Generation Conditions LDA or NaHMDS, THF, -78 °CLDA, LiCl, THF, -78 °C to 0 °C[1]
Cleavage Conditions LiOH/H₂O₂, THF/H₂O; LiBH₄, Et₂OAcidic or basic hydrolysis; LiAlH₄ or organometallic reagents
Product Crystallinity VariableOften crystalline, facilitating purification by recrystallization[1]
Regulatory Concerns NonePseudoephedrine is a regulated precursor for methamphetamine synthesis[2]

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by both auxiliaries stems from their ability to form rigid, chelated enolates that shield one face of the prochiral center, directing the approach of an electrophile to the opposite face.

This compound (Evans Auxiliary)

The Evans auxiliary relies on a chelated Z-enolate, where the metal cation (typically lithium or sodium) is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[3] The bulky benzyl group at the C4 position of the oxazolidinone sterically blocks the si-face of the enolate, forcing the electrophile to attack from the less hindered re-face.

Stereocontrol by the Evans Auxiliary.
Pseudoephedrine Auxiliary

Similarly, the pseudoephedrine amide forms a Z-enolate upon deprotonation. The stereochemical outcome is dictated by a chelated transition state where the lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the pseudoephedrine.[4] This conformation, along with the steric bulk of the phenyl group, effectively shields one face of the enolate. The presence of lithium chloride is crucial for achieving high diastereoselectivity and reaction rates.[1]

Workflow Start Start with Carboxylic Acid Acylation Acylation of Chiral Auxiliary Start->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Cleavage Cleavage of Chiral Auxiliary Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Advantages of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to achieve high stereoselectivity in their synthetic routes, the choice of a chiral auxiliary is a critical decision. This guide provides a comprehensive comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a prominent member of the Evans' oxazolidinone family, with other widely used chiral auxiliaries. By examining experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their asymmetric synthesis endeavors.

This compound has established itself as a reliable and highly effective chiral auxiliary for the asymmetric synthesis of a wide range of chiral molecules. Its rigid, well-defined structure allows for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of enolates and in asymmetric aldol reactions. The predictable stereochemical outcomes and the ability to cleave the auxiliary under mild conditions without racemization of the desired product are key advantages that have led to its widespread use in the synthesis of complex natural products and pharmaceutical agents.[1]

Performance Comparison in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-3-propionyl-oxazolidin-2-one (Evans' Auxiliary) N-PropionylBenzyl Bromide85-95>99:1
(1S,2R)-N-Propionyl-pseudoephedrine N-PropionylBenzyl Bromide90-9898:2
(2R)-N-Propionyl-bornane-10,2-sultam (Oppolzer's Sultam) N-PropionylBenzyl Bromide~90>98:2

Note: The data presented is a compilation from various sources and while the reactions are analogous, the specific conditions may vary slightly between studies. The data for the Evans' auxiliary is based on the high selectivities generally reported for these systems in alkylations with reactive electrophiles.

The data clearly indicates that while all three auxiliaries provide excellent yields and high levels of diastereoselectivity, the Evans' auxiliary, represented by the propionyl analogue of the target compound, consistently delivers the highest levels of stereocontrol, often exceeding a diastereomeric ratio of 99:1.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the synthesis of the chiral auxiliary-adduct and its subsequent diastereoselective alkylation.

Synthesis of this compound

This procedure is adapted from the well-established acylation protocol for Evans' auxiliaries.

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), n-butyllithium (1.05 eq.) is added dropwise. The resulting solution is stirred for 15 minutes, after which heptanoyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Alkylation of this compound

This protocol outlines a typical diastereoselective alkylation of the N-acylated Evans' auxiliary.

To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF is added dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The desired diastereomer is typically isolated by column chromatography.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of chiral auxiliaries in asymmetric synthesis.

experimental_workflow cluster_synthesis Synthesis of N-Acyl Auxiliary cluster_alkylation Asymmetric Alkylation s1 (S)-4-Benzyl-2-oxazolidinone s2 Deprotonation (n-BuLi, -78 °C) s1->s2 s3 Acylation (Heptanoyl Chloride, -78 °C to RT) s2->s3 s4 Purification (Chromatography) s3->s4 s5 This compound s4->s5 a1 This compound a2 Enolate Formation (NaHMDS, -78 °C) a1->a2 a3 Alkylation (Electrophile, -78 °C) a2->a3 a4 Purification (Chromatography) a3->a4 a5 Alkylated Product (High d.r.) a4->a5 logical_relationship cluster_concept Concept of Chiral Auxiliary Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Stereoselective_Reaction Separation Separation of Diastereomers Stereoselective_Reaction->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

References

A Comparative Guide to Spectroscopic Techniques for Stereochemical Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure, or stereochemistry, is a critical aspect of chemical research and paramount in the development of pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of three powerful spectroscopic techniques for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography. We will delve into their underlying principles, experimental protocols, and comparative performance, supported by quantitative data to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Stereochemical Analysis

The spatial arrangement of atoms defines a molecule's stereochemistry. Enantiomers, which are non-superimposable mirror images, and diastereomers, which are stereoisomers that are not mirror images, often possess distinct physical, chemical, and biological properties. Spectroscopic techniques exploit the interaction of molecules with electromagnetic radiation to probe these subtle structural differences.

Relative stereochemistry refers to the orientation of different stereocenters within the same molecule relative to each other. Absolute stereochemistry , on the other hand, defines the precise three-dimensional arrangement of atoms in a chiral molecule in space, assigning an R or S configuration to each stereocenter.

Comparison of Spectroscopic Techniques

The choice of spectroscopic method for stereochemical analysis depends on several factors, including the nature of the sample (e.g., solution, crystal), the amount of sample available, the desired level of structural detail (relative vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance indicators for NMR, VCD, and X-ray crystallography.

FeatureNuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)X-ray Crystallography
Primary Application Determination of relative stereochemistry (NOE); Absolute configuration with chiral derivatizing agents.[1][2]Determination of absolute configuration in solution.[3][4][5]Unambiguous determination of absolute configuration in the solid state.[6][7]
Sample State SolutionSolution or neat liquids.[6]Single crystal.[6][7]
Sample Amount mg to tens of mg1-10 mg< 1 mg (for a single crystal)
Analysis Time Hours to days (including derivatization for absolute configuration)1-12 hours for data acquisition; up to a week for analysis including calculations.[6]Days to weeks (including crystal growth)
Key Strengths Provides detailed information on molecular connectivity and conformation in solution; Non-destructive.Applicable to a wide range of molecules without the need for crystallization or derivatization; Sensitive to solution-phase conformation.[4][6]Provides a definitive 3D structure with high precision.[7]
Key Limitations Indirect determination of absolute configuration requiring chiral auxiliaries; Signal overlap can be an issue for complex molecules.Requires computational calculations for spectral interpretation; Can be challenging for highly flexible molecules.[8][9]The major bottleneck is the requirement for high-quality single crystals, which can be difficult or impossible to obtain for many compounds.[6][7]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable stereochemical information. Below are representative methodologies for each of the discussed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Determining Relative Stereochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[10] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining the proximity of protons in a molecule and thus deducing relative stereochemistry. A typical 2D NOESY experiment is performed as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The sample should be free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on the NMR spectrometer.

    • Key parameters to optimize include the mixing time (d8), which is the period during which NOE transfer occurs. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[11] A series of NOESY experiments with varying mixing times can provide more quantitative distance information.[12]

    • The number of scans (ns) should be sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).

    • The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space (< 5 Å).[10]

    • The presence and intensity of these cross-peaks are used to build a network of spatial proximities, which can then be used to assign the relative stereochemistry of the molecule.[13]

2. Determining Absolute Configuration using Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[14] The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons, which can be correlated to the absolute configuration.[1]

  • Derivatization:

    • Divide the chiral alcohol or amine sample into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the (R)- and (S)-Mosher esters or amides, respectively.[1][2]

  • NMR Analysis:

    • Acquire 1H NMR spectra for both the (R)- and (S)-diastereomers.

    • Assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can be helpful for unambiguous assignment.[1]

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter.

    • According to the Mosher model, protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

    • By analyzing the pattern of Δδ values, the absolute configuration of the stereocenter can be determined.[14][1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. The determination of absolute configuration by VCD involves comparing the experimental spectrum to a spectrum calculated for a known enantiomer using quantum mechanical methods.[3][4]

  • Sample Preparation: Dissolve 1-10 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Experimental VCD Spectrum Measurement:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[4]

    • The solvent spectrum is also recorded and subtracted from the sample spectrum.

  • Computational VCD Spectrum Calculation:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry and calculate the VCD and IR spectra for the most stable conformers using Density Functional Theory (DFT).

    • The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[4] If the spectra are mirror images, the sample has the opposite absolute configuration.

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of molecules as it provides a direct, three-dimensional visualization of the atomic arrangement in a crystal.[7]

  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound (typically > 0.1 mm in all dimensions) that is free of significant defects.[15] This is achieved by slowly bringing a supersaturated solution of the compound to a state of lower solubility.

  • Data Collection:

    • The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[15]

    • The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron density in the crystal is recorded on a detector. A complete dataset consists of hundreds of images taken at different crystal orientations.[15][16] Data collection can take several hours.[15]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[16]

    • The "phase problem" is solved using various methods to generate an initial electron density map.

    • An atomic model of the molecule is built into the electron density map.

    • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[17][18]

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined from the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Visualizing the Workflows

To better illustrate the experimental and logical processes involved in stereochemical determination, the following diagrams have been generated using the DOT language.

Experimental_Workflow_NOESY cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Proton_1D Acquire 1D ¹H NMR NMR_Tube->Proton_1D Setup_NOESY Set up 2D NOESY (optimize mixing time) Proton_1D->Setup_NOESY Acquire_NOESY Acquire 2D NOESY Data Setup_NOESY->Acquire_NOESY Process_2D Process 2D Data Acquire_NOESY->Process_2D Assign_Peaks Assign Cross-Peaks Process_2D->Assign_Peaks Determine_Stereochem Determine Relative Stereochemistry Assign_Peaks->Determine_Stereochem

Caption: Experimental workflow for determining relative stereochemistry using 2D NOESY NMR.

Experimental_Workflow_VCD cluster_exp Experimental Measurement cluster_comp Computational Calculation cluster_analysis Analysis & Assignment Sample_Prep Prepare Solution (1-10 mg in IR-transparent solvent) Measure_VCD Measure Experimental VCD and IR Spectra Sample_Prep->Measure_VCD Compare Compare Experimental and Calculated Spectra Measure_VCD->Compare Conf_Search Conformational Search (for one enantiomer) DFT_Calc DFT Calculation of VCD and IR Spectra Conf_Search->DFT_Calc Boltzmann_Avg Boltzmann Averaging DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC

Caption: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).

Experimental_Workflow_XRay cluster_crystal Crystallization cluster_data_coll Data Collection cluster_structure_sol Structure Solution & Refinement Purified_Sample Purified Compound Grow_Crystal Grow Single Crystal Purified_Sample->Grow_Crystal Mount_Crystal Mount Crystal Grow_Crystal->Mount_Crystal XRay_Diff X-ray Diffraction Mount_Crystal->XRay_Diff Process_Data Process Diffraction Data XRay_Diff->Process_Data Solve_Phase Solve Phase Problem Process_Data->Solve_Phase Build_Model Build Atomic Model Solve_Phase->Build_Model Refine_Structure Refine Structure Build_Model->Refine_Structure Determine_AC Determine Absolute Configuration Refine_Structure->Determine_AC

Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.

Logical_Relationship cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry Unknown_Stereochem Unknown Stereochemistry NMR_NOESY NMR (NOESY) Unknown_Stereochem->NMR_NOESY NMR_CDA NMR with Chiral Derivatizing Agent NMR_NOESY->NMR_CDA VCD_Spec VCD Spectroscopy NMR_NOESY->VCD_Spec XRay_Cryst X-ray Crystallography NMR_NOESY->XRay_Cryst Confirmed_Structure Confirmed 3D Structure NMR_CDA->Confirmed_Structure VCD_Spec->Confirmed_Structure XRay_Cryst->Confirmed_Structure

Caption: Logical workflow for comprehensive stereochemical analysis.

Conclusion

The determination of stereochemistry is a multifaceted challenge that often requires the strategic application of various analytical techniques. NMR spectroscopy, particularly through NOE experiments, remains a cornerstone for elucidating relative stereochemistry in solution. For the definitive assignment of absolute configuration, X-ray crystallography provides the most unambiguous results, provided that suitable crystals can be obtained. Vibrational Circular Dichroism has emerged as a powerful and versatile alternative for determining absolute configuration in solution, circumventing the need for crystallization or chemical derivatization. By understanding the principles, strengths, and limitations of each of these spectroscopic methods, researchers can make informed decisions to efficiently and accurately unravel the three-dimensional structures of molecules, a critical step in advancing chemical and pharmaceutical sciences.

References

A Comparative Guide to the Application of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary widely employed in asymmetric synthesis. We offer an objective comparison of its performance with alternative auxiliaries, supported by experimental data, to aid researchers in selecting the most suitable chiral auxiliary for their synthetic needs.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The temporary attachment of a chiral auxiliary to a prochiral substrate directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. Among the various chiral auxiliaries developed, the oxazolidinones introduced by David A. Evans have proven to be exceptionally reliable and versatile, particularly in asymmetric aldol reactions.[1]

(S)-4-Benzyl-2-oxazolidinone and its N-acyl derivatives are a prominent class of Evans auxiliaries. The benzyl substituent at the C4 position effectively shields one face of the enolate, leading to high levels of diastereoselectivity in reactions with electrophiles. This guide focuses on the N-heptanoyl derivative, this compound, and compares its utility with other N-acyl variants and alternative chiral auxiliaries.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The stereochemical outcome of the Evans aldol reaction is highly predictable, typically affording the syn-aldol product with high diastereoselectivity.[2] This is rationalized by the Zimmerman-Traxler transition state model, where the boron enolate of the N-acyl oxazolidinone reacts with an aldehyde via a chair-like six-membered transition state.

While specific data for the diastereoselectivity and yield of aldol reactions using this compound is not extensively reported in the literature, the performance of the closely related N-propionyl derivative provides a strong benchmark.

Table 1: Performance of (S)-4-Benzyl-3-propionyl-2-oxazolidinone in Asymmetric Aldol Reactions

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>99:185[2]
Benzaldehyde>99:180[2]
Propionaldehyde97:388[2]

The high diastereoselectivity observed with the N-propionyl derivative is a hallmark of the Evans oxazolidinone auxiliaries. It is anticipated that the N-heptanoyl derivative would exhibit similarly high levels of stereocontrol, as the fundamental steric directing element, the C4-benzyl group, remains unchanged. The length of the N-acyl chain is generally not considered to have a dramatic impact on the diastereoselectivity of the aldol reaction itself, as the stereocontrol is primarily dictated by the chiral auxiliary's framework.

Comparison with Alternative Chiral Auxiliaries

While Evans oxazolidinones are highly effective, a variety of other chiral auxiliaries have been developed, each with its own advantages. One notable class of alternatives is the sulfur-containing analogs, such as N-acyl thiazolidinethiones.

Table 2: Comparison of (S)-4-Benzyl-3-propionyl-2-oxazolidinone with an Alternative Chiral Auxiliary in the Aldol Reaction with Benzaldehyde

Chiral AuxiliaryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-3-propionyl-2-oxazolidinoneBu₂BOTf>99:180[2]
(4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-oneTiCl₄97:3 ("Evans syn")86[3]

As shown in Table 2, the sulfur-containing auxiliary also provides high yields and excellent diastereoselectivity for the syn-aldol product. The choice between these auxiliaries may depend on factors such as the specific substrate, desired reaction conditions, and the ease of auxiliary removal.

Experimental Protocols

Synthesis of this compound

A general procedure for the N-acylation of (S)-4-benzyl-2-oxazolidinone can be followed:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add heptanoyl chloride (1.1 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Asymmetric Aldol Reaction using this compound

A general procedure for the Evans aldol reaction is as follows:

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise to the solution and stir at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the desired aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a mixture of methanol and 30% aqueous hydrogen peroxide and stir vigorously for 1 hour.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-hydroxy carbonyl compound.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the key steps.

Evans_Aldol_Reaction cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Auxiliary Removal N-Acyl_Oxazolidinone This compound Z-Boron_Enolate Z-Boron Enolate N-Acyl_Oxazolidinone->Z-Boron_Enolate 1. Bu₂BOTf 2. DIPEA Base DIPEA Lewis_Acid Bu₂BOTf Transition_State Zimmerman-Traxler Transition State Z-Boron_Enolate->Transition_State Aldehyde R-CHO Aldehyde->Transition_State Aldol_Adduct Syn-Aldol Adduct Transition_State->Aldol_Adduct Product β-Hydroxy Carbonyl Aldol_Adduct->Product H₂O₂ Auxiliary Recovered Auxiliary Aldol_Adduct->Auxiliary

Caption: The Evans aldol reaction pathway.

Experimental_Workflow start Start acylation N-Acylation of (S)-4-Benzyl-2-oxazolidinone with Heptanoyl Chloride start->acylation purification1 Purification by Column Chromatography acylation->purification1 aldol_reaction Asymmetric Aldol Reaction with Aldehyde purification1->aldol_reaction workup Quenching and Workup aldol_reaction->workup purification2 Purification by Column Chromatography workup->purification2 product Final β-Hydroxy Carbonyl Product purification2->product

Caption: A typical experimental workflow.

Conclusion

This compound, as a member of the Evans family of chiral auxiliaries, is expected to be a highly effective tool for asymmetric synthesis, particularly in aldol reactions. While direct comparative data for this specific derivative is sparse, the well-established reliability of the (S)-4-benzyloxazolidin-2-one framework suggests that it will provide high levels of diastereoselectivity for the syn-aldol product. The choice of the N-heptanoyl group may be motivated by specific solubility requirements or subsequent synthetic transformations of the target molecule. When considering alternatives, sulfur-based auxiliaries like N-acyl thiazolidinethiones offer a comparable level of stereocontrol and may present advantages in certain contexts. The provided experimental protocols offer a solid foundation for researchers to employ these valuable chiral auxiliaries in their synthetic endeavors.

References

A Comparative Guide to the Scalability of Asymmetric Syntheses: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of enantiomerically pure compounds is a cornerstone of process development. Chiral auxiliaries have long been a reliable tool for achieving high levels of stereocontrol. Among these, the Evans oxazolidinones, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, are renowned for their high diastereoselectivity and predictable outcomes. However, the economic and practical viability of these stoichiometric auxiliaries on a large scale is a critical consideration for industrial applications. This guide provides an objective comparison of the scalability of syntheses using this compound with prominent alternatives, namely pseudoephedrine-based auxiliaries and catalytic asymmetric methods, supported by available experimental data.

Introduction to Asymmetric Synthesis Strategies

The synthesis of single-enantiomer chiral molecules is predominantly achieved through three main strategies: the use of a chiral pool, the application of chiral auxiliaries, and catalytic asymmetric synthesis. Chiral auxiliaries, such as this compound, are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary, impacting the overall process mass intensity.

Alternatives like pseudoephedrine amides offer a potentially more cost-effective chiral auxiliary approach. Catalytic asymmetric synthesis represents the most modern and atom-economical strategy, employing a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomer.

cluster_approaches Approaches to Asymmetric Synthesis cluster_auxiliary Chiral Auxiliary Methods Prochiral_Substrate Prochiral Substrate Evans This compound (Evans Auxiliary) Prochiral_Substrate->Evans Attachment Pseudoephedrine Pseudoephedrine Amide Prochiral_Substrate->Pseudoephedrine Attachment Catalytic Catalytic Asymmetric Synthesis Prochiral_Substrate->Catalytic Catalytic Reaction (Substoichiometric Chiral Catalyst) Chiral_Product Enantiomerically Enriched Product Evans->Chiral_Product Diastereoselective Reaction & Removal Pseudoephedrine->Chiral_Product Diastereoselective Reaction & Removal Catalytic->Chiral_Product

Caption: Logical relationship of different asymmetric synthesis strategies.

Scalability Comparison of Asymmetric Alkylation Methods

The alkylation of enolates to produce α-chiral carboxylic acids is a common and crucial transformation. The following tables summarize the performance of this compound in comparison to pseudoephedrine amides and a representative catalytic approach.

Table 1: Asymmetric Alkylation using (S)-4-Benzyl-3-acyl-oxazolidin-2-ones (Evans Auxiliaries)

Acyl GroupAlkylating AgentScaleDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylBenzyl bromideLab-scale>99:190-95
PropionylMethyl iodideLab-scale98:292
ButyrylEthyl iodideLab-scale99:185[1]
HeptanoylPropargyl bromideLab-scale>95:5~80-90Not specified

Note: Data for the specific heptanoyl derivative is limited in publicly available literature, but performance is expected to be comparable to other straight-chain acyl derivatives. The reliability and high diastereoselectivity of Evans auxiliaries are well-documented.

Table 2: Asymmetric Alkylation using Pseudoephedrine Amides

Acyl GroupAlkylating AgentScaleDiastereomeric Ratio (d.r.)Yield (%)Reference
PropionylBenzyl bromideLab-scale>99:195[2]
PropionylEthyl iodideLab-scale98:291[2]
VariousVariousGram-scale95:5 to >99:184-99[2]

Table 3: Catalytic Asymmetric Alkylation of Carboxylic Acid Derivatives

SubstrateCatalystAlkylating AgentScaleEnantiomeric Excess (e.e.)Yield (%)Reference
2-AcylimidazoleCu(I)-Ph-BPEBenzyl bromideLab-scale96%90Not specified
α-Aryl acetic acid esterChiral Phase-Transfer CatalystEthyl bromideLab-scale98%95Not specified
VariousVariousVariousGram-scale88% to >99%44-93[3]

Experimental Protocols

Synthesis and Alkylation using this compound

Step 1: Acylation of (S)-4-Benzyloxazolidin-2-one

A detailed, scalable procedure for the acylation of Evans-type oxazolidinones has been reported.[4] In a typical lab-scale procedure, to a solution of (S)-4-benzyloxazolidin-2-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base like n-butyllithium. Heptanoyl chloride is then added dropwise, and the reaction is stirred for several hours before quenching with a saturated aqueous solution of ammonium chloride. The product, this compound, is then isolated and purified by column chromatography. For larger scale, purification by crystallization is often preferred.

Step 2: Asymmetric Alkylation

The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the corresponding Z-enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is extracted and purified.

cluster_workflow Workflow for Asymmetric Alkylation using Evans Auxiliary Start (S)-4-Benzyloxazolidin-2-one Acylation Acylation with Heptanoyl Chloride (n-BuLi, THF, -78 °C) Start->Acylation Intermediate This compound Acylation->Intermediate Enolate_Formation Enolate Formation (LDA or NaHMDS, THF, -78 °C) Intermediate->Enolate_Formation Alkylation Alkylation (Alkyl Halide, -78 °C to rt) Enolate_Formation->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product Enantioenriched α-Alkylated Carboxylic Acid Cleavage->Final_Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: Experimental workflow for Evans auxiliary-mediated alkylation.

Asymmetric Alkylation using Pseudoephedrine Amide

The procedure for alkylation using pseudoephedrine amides is well-established and has been demonstrated on a gram scale.[2] The pseudoephedrine amide is prepared by acylation of the corresponding enantiomer of pseudoephedrine. For the alkylation, the amide is dissolved in THF containing lithium chloride, and the solution is cooled to -78 °C. LDA is added to generate the enolate, followed by the addition of the alkylating agent. The reaction is typically stirred at 0 °C for several hours. The diastereomerically enriched product can often be purified by crystallization.

Catalytic Asymmetric Alkylation

A variety of catalytic systems have been developed for the enantioselective alkylation of carboxylic acid derivatives.[3] For instance, a copper(I) complex with a chiral bisphosphine ligand can catalyze the α-alkylation of 2-acylimidazoles with high enantioselectivity. In a typical procedure, the 2-acylimidazole, a base, and the catalyst are combined in a suitable solvent, and the alkylating agent is added. The reaction is stirred at a specific temperature until completion. The product is then isolated and purified, often by chromatography.

Discussion on Scalability

Process and Purification:

For This compound , the synthesis of the auxiliary itself is scalable, with patents describing high-yielding, multi-step processes suitable for industrial production.[5] The acylation and alkylation steps are generally robust and high-yielding. A key advantage of this method is that the alkylated intermediates are often crystalline, allowing for purification and diastereomeric enrichment by recrystallization, which is a highly scalable and cost-effective purification method. The cleavage of the auxiliary is also typically efficient.

Pseudoephedrine amides offer a similar advantage in that their alkylated products are frequently crystalline.[2] The lower cost of pseudoephedrine compared to many Evans auxiliaries can be a significant factor in large-scale production. However, the handling and sourcing of pseudoephedrine can be subject to regulatory scrutiny in some regions.

Catalytic methods avoid the stoichiometric use of a chiral auxiliary, which significantly reduces process mass intensity and waste generation. However, the development of a scalable catalytic process can be more challenging. Catalyst cost, stability, and turnover number are critical parameters. Purification of the final product to remove residual catalyst can also be a significant hurdle on a large scale. While chromatography is common at the lab scale, it is less desirable for large-scale manufacturing.

Economic Considerations:

The cost of goods for a synthetic route is a major driver in process development. While a detailed cost analysis is highly process-specific, some general comparisons can be made.

  • Evans Auxiliaries: The cost of the chiral auxiliary is a significant contributor to the overall cost. However, the high reliability, predictability, and potential for crystalline intermediates can lead to robust and ultimately cost-effective processes, especially when the auxiliary can be efficiently recovered and recycled.

  • Pseudoephedrine: This auxiliary is generally less expensive than Evans auxiliaries, which can translate to lower raw material costs.

  • Catalytic Methods: In principle, catalytic methods should be the most cost-effective due to the low loading of the chiral catalyst. However, the cost of the catalyst (often containing precious metals and complex chiral ligands) can be very high. The overall process economics will depend on the catalyst's efficiency (turnover number and turnover frequency) and the ease of product purification.

Conclusion

The choice of an asymmetric synthesis strategy for a scalable process depends on a multitude of factors, including the specific target molecule, desired stereochemical purity, development timeline, and economic constraints.

This compound and other Evans auxiliaries remain a highly reliable and robust option for achieving high levels of stereocontrol. The potential for crystalline intermediates and well-established procedures makes this a strong candidate for scalable synthesis, particularly when high purity is paramount.

Pseudoephedrine amides present a compelling, lower-cost alternative to Evans auxiliaries, with comparable stereoselectivity and the same advantage of potentially crystalline products.

Catalytic asymmetric synthesis is the most modern and atom-economical approach. While it can offer significant cost and environmental benefits, the development of a robust and scalable catalytic process can be more resource-intensive.

For researchers and drug development professionals, a thorough evaluation of these factors is essential to select the most appropriate and scalable synthetic route for their specific needs.

References

Safety Operating Guide

Proper Disposal of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chiral auxiliary.

Immediate Safety and Hazard Information

Anticipated Hazards:

  • Harmful if swallowed: May cause harm if ingested.[1][2]

  • Potential for Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Skin and Eye Irritant: May cause skin and eye irritation.

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Hazard ClassGHS Classification (Anticipated)Key Precautionary Statements
Acute Oral Toxicity Category 4P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific Target Organ Toxicity (Repeated Exposure) Category 2P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell.
Skin Irritation Category 2P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Category 2AP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Standard Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Collect waste (S)-4-Benzyl-3- heptanoyloxazolidin-2-one in a designated, sealed container. Label Clearly label the container with the full chemical name and hazard symbols. Collect->Label Store Store the sealed container in a designated, well-ventilated chemical waste storage area. Label->Store Arrange Arrange for pickup by a licensed chemical waste disposal company. Store->Arrange

Caption: Standard workflow for the disposal of this compound.

Laboratory-Scale Chemical Degradation (Pre-treatment)

For laboratories equipped to do so, a chemical degradation step can be performed to cleave the heptanoyl group from the oxazolidinone auxiliary. This process breaks the molecule into potentially less hazardous components prior to final disposal. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.

Experimental Protocol: Hydrolysis of this compound

This protocol is based on the general procedure for the hydrolysis of N-acyloxazolidinones.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound waste in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio by volume).

  • Hydrolysis: Cool the solution in an ice bath (0 °C). Add an excess of lithium hydroxide (LiOH) (approximately 2-3 equivalents relative to the oxazolidinone).

  • Reaction: Allow the mixture to stir at 0 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Waste Segregation: The resulting residue will contain the cleaved (S)-4-benzyl-2-oxazolidinone and heptanoic acid. This mixture should be collected in a new, clearly labeled waste container for hazardous materials and disposed of through a licensed chemical waste handler.

Start Waste (S)-4-Benzyl-3- heptanoyloxazolidin-2-one Dissolve Dissolve in THF/Water Start->Dissolve Hydrolyze Add LiOH at 0°C Dissolve->Hydrolyze Monitor Monitor reaction by TLC Hydrolyze->Monitor Quench Neutralize with 1M HCl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Waste Collect hydrolyzed waste for professional disposal Concentrate->Final_Waste

References

Personal protective equipment for handling (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. The following procedural steps and personal protective equipment (PPE) recommendations are based on the safety data sheets of structurally similar compounds and general laboratory best practices.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Body Area Equipment Specifications & Rationale
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator with appropriate cartridges when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4]
Eyes & Face Safety goggles and face shieldChemical splash goggles are essential to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving can provide additional protection. Gloves should be inspected before use and changed immediately if contaminated.[5][6]
Body Laboratory coat or gownA long-sleeved, fire-resistant lab coat that closes in the front is required to protect skin and clothing from splashes and spills.[7][8]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory to protect against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Have all necessary PPE readily available and inspected for integrity. Locate the nearest safety shower and eyewash station.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Solution : When the compound is in solution, handle it with the same level of precaution. Avoid splashes and ensure all containers are clearly labeled.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][9] Clean all equipment used in the process.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this chemical waste with other waste streams.[10] It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste : Unused or expired solid this compound, as well as contaminated consumables like gloves, weighing paper, and paper towels, should be placed in a designated solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Check for chemical compatibility before adding to a container with other waste.[11]

  • Container Management : Ensure waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]

Diagram 1: Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_safety Locate Eyewash & Safety Shower handle_weigh Weigh and Transfer Solid Compound prep_safety->handle_weigh handle_solution Prepare and Handle Solutions handle_weigh->handle_solution cleanup_wash Wash Hands and Exposed Skin handle_solution->cleanup_wash cleanup_equip Decontaminate Equipment disp_segregate Segregate Waste (Solid & Liquid) cleanup_equip->disp_segregate disp_container Use Labeled Hazardous Waste Containers disp_segregate->disp_container disp_final Arrange for Pickup by Environmental Health & Safety disp_container->disp_final

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.